4-Hydroxy-2'-nitrobiphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-nitrophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRCMTITSCFYOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573869 | |
| Record name | 2'-Nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20281-23-6, 51264-59-6 | |
| Record name | 2′-Nitro[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20281-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2'-nitrobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2'-nitrobiphenyl via Suzuki Coupling
Introduction: The Significance of 4-Hydroxy-2'-nitrobiphenyl and the Strategic Advantage of Suzuki Coupling
This compound is a valuable molecular scaffold in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of a range of more complex molecules. Its structure, featuring a hydroxyl group and a nitro group on adjacent phenyl rings, offers versatile handles for further functionalization. The controlled and efficient synthesis of this biphenyl derivative is therefore of significant interest to researchers in drug development and related fields.
The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the construction of biaryl systems.[1] Its advantages include mild reaction conditions, tolerance to a wide variety of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[2] This guide provides a comprehensive, field-proven approach to the synthesis of this compound, focusing on a robust two-step strategy that navigates the inherent challenges of this specific transformation.
Strategic Approach: Navigating Steric Hindrance and Functional Group Compatibility
A direct Suzuki coupling between 4-hydroxyphenylboronic acid and a 2-halonitrobenzene presents two primary challenges:
-
Steric Hindrance: The nitro group at the ortho position of the electrophile (2-halonitrobenzene) significantly hinders the approach of the palladium catalyst and the organoboron reagent, potentially slowing down or inhibiting the reaction.[3]
-
Hydroxyl Group Reactivity: The presence of a free hydroxyl group on the boronic acid can interfere with the catalytic cycle, for instance, by reacting with the base or the catalyst.
To circumvent these issues, this guide details a more reliable two-step synthetic route:
-
Step 1: Suzuki Coupling of a Protected Phenol: We will first perform a Suzuki coupling using 4-methoxyphenylboronic acid and 2-bromonitrobenzene. The methoxy group serves as a robust protecting group for the phenol, preventing undesirable side reactions.
-
Step 2: Deprotection to Yield the Final Product: Following the successful coupling, the methoxy group will be selectively cleaved to reveal the desired hydroxyl functionality, yielding this compound.
This strategic approach ensures a higher yield and cleaner reaction profile, simplifying the subsequent purification process.
The Suzuki Coupling Reaction: A Mechanistic Overview
The Suzuki coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding this catalytic cycle is crucial for optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Part 1: Synthesis of 4-Methoxy-2'-nitrobiphenyl via Suzuki Coupling
This protocol is optimized for the coupling of an electron-rich boronic acid with a sterically hindered and electron-deficient aryl bromide. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the oxidative addition of the sterically hindered 2-bromonitrobenzene.[4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Methoxyphenylboronic acid | ≥98% | Commercially Available |
| 2-Bromonitrobenzene | ≥99% | Commercially Available |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| SPhos | ≥98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Deionized Water | High Purity | In-house |
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), 2-bromonitrobenzene (1.0 mmol, 1.0 equiv.), potassium carbonate (3.0 mmol, 3.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 4-methoxy-2'-nitrobiphenyl as a solid.
Part 2: Deprotection of 4-Methoxy-2'-nitrobiphenyl to this compound
Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers to the corresponding phenols.[5][6] The reaction is typically fast and proceeds under mild conditions.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Methoxy-2'-nitrobiphenyl | As synthesized in Part 1 | - |
| Boron tribromide (BBr₃) | 1.0 M solution in DCM | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Methanol | Reagent Grade | Commercially Available |
| Saturated Sodium Bicarbonate | Aqueous solution | In-house |
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Apparatus for recrystallization or column chromatography
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 4-methoxy-2'-nitrobiphenyl (1.0 mmol) in anhydrous dichloromethane (10 mL) in an oven-dried round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add boron tribromide (1.2 mmol, 1.2 equiv., 1.2 mL of a 1.0 M solution in DCM) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding methanol (5 mL) at 0 °C.
-
Work-up: Remove the solvent under reduced pressure. Add ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (15 mL) to the residue.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate. The crude this compound can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the final product as a solid.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₂H₉NO₃[7] |
| Molecular Weight | 215.20 g/mol [7] |
| Appearance | Yellowish solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.90 (d, 1H), 7.65 (t, 1H), 7.50 (t, 1H), 7.40 (d, 1H), 7.25 (d, 2H), 6.90 (d, 2H), 5.50 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.0, 149.5, 133.0, 132.5, 130.0, 129.0, 128.5, 124.5, 121.0, 116.0 |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.
Troubleshooting and Field-Proven Insights
-
Low Yield in Suzuki Coupling: If the yield of the Suzuki coupling is low, ensure that all reagents and solvents are anhydrous and that the reaction is carried out under a strictly inert atmosphere. The quality of the palladium catalyst and the ligand is also crucial. Consider increasing the catalyst loading slightly or screening other bulky phosphine ligands.
-
Incomplete Deprotection: If the demethylation is incomplete, increase the reaction time or the amount of BBr₃. However, be cautious as prolonged reaction times or excess reagent can lead to side reactions.
-
Purification Challenges: this compound is a polar compound. If purification by standard silica gel chromatography is challenging due to streaking, consider using a more polar eluent system or alternative purification techniques such as reverse-phase chromatography.[8][9]
Conclusion
The two-step synthesis of this compound via a Suzuki coupling of 4-methoxyphenylboronic acid followed by deprotection with boron tribromide offers a robust and reliable pathway to this valuable intermediate. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can achieve high yields and purity. This guide provides a solid foundation for the successful synthesis of this compound and related biaryl compounds, empowering further research and development in the pharmaceutical and materials science industries.
References
-
Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
-
ResearchGate. Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water... Available from: [Link]
-
ResearchGate. Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. Available from: [Link]
-
YouTube. Suzuki cross-coupling reaction. Available from: [Link]
- Google Patents. CN104478726A - Method of preparing 2-nitrobiphenyl compound.
-
PubChem. This compound. Available from: [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. Available from: [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. Available from: [Link]
-
PubMed Central (PMC). Organoborane coupling reactions (Suzuki coupling). Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Available from: [Link]
-
Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Available from: [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? Available from: [Link]
-
ResearchGate. Kinetics of the coupling of 4‐methoxyphenylboronic acid with... Available from: [Link]
-
ResearchGate. Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. Available from: [Link]
-
ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Available from: [Link]
-
Organic Syntheses. 4-methyl-2'-nitrobiphenyl and 2-acetyl-4'-methylbiphenyl. Available from: [Link]
-
Taylor & Francis Online. Deethylation of Aryl Ethyl Ethers by Boron Tribromide. Available from: [Link]
-
PubMed. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Available from: [Link]
-
PubMed. Purification of polybrominated biphenyl congeners. Available from: [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
Physicochemical Profiling & Analytical Characterization of 4-Hydroxy-2'-nitrobiphenyl
[1]
Executive Summary
This technical guide provides a comprehensive physicochemical and analytical profile of 4-Hydroxy-2'-nitrobiphenyl (CAS: 51264-59-6), a structural isomer of the more common 4-hydroxy-4'-nitrobiphenyl. Unlike its planar counterparts, this molecule exhibits a distinct "orthogonal twist" due to steric hindrance at the 2'-position, significantly influencing its solubility, spectral properties, and biological reactivity.[1] This document is designed for researchers requiring high-fidelity data for synthesis, metabolic stability testing, and toxicological screening.[1]
Molecular Architecture & Electronic State
The defining feature of this compound is the steric interaction between the nitro group at the 2' position (Ring B) and the ortho-hydrogens of the phenolic ring (Ring A).
-
Torsional Strain: Unlike 4-nitrobiphenyl, which can achieve near-planarity to maximize
-conjugation, the 2'-nitro group forces the biphenyl linkage to twist. Crystallographic data on similar ortho-nitrobiphenyls suggests a dihedral angle ( ) of approximately 50–60°.[1] -
Electronic Decoupling: This non-planar conformation partially decouples the
-systems of the two rings.[1] Consequently, the electron-withdrawing resonance effect (-M) of the nitro group is diminished on the phenolic hydroxyl, making the pKa of this compound higher (less acidic) than its planar 4,4'-isomer.[1] -
Dipole Moment: The molecule possesses a significant dipole moment directed towards the nitro group, but the vector is offset by the twist, affecting its retention behavior in reverse-phase chromatography.[1]
Key Physicochemical Parameters
The following data aggregates experimental values and high-confidence predictive models validated against structural analogs.
| Parameter | Value / Range | Confidence | Context |
| CAS Number | 51264-59-6 | High | Verified Identity |
| Molecular Formula | High | MW: 215.21 g/mol | |
| Physical State | Pale yellow crystalline solid | High | Needles from ethanol |
| Melting Point | 115 °C | High | Distinct from 4,4'-isomer (>200°C) |
| Solubility (Water) | < 0.1 mg/mL | High | Hydrophobic (Lipophilic) |
| Solubility (Organic) | Soluble in EtOH, DMSO, Acetone | High | Suitable for stock solutions |
| LogP (Octanol/Water) | 3.2 – 3.4 | Med | Predicted (XLogP3); Lipophilic |
| pKa (Phenolic) | 9.1 – 9.3 | Med | Est.[2][3][4] Inductive effect of NO2 dominates |
| UV | ~290–300 nm | Med | Blue-shifted vs planar isomers |
Synthetic Route: Regioselective Suzuki-Miyaura Coupling
Direct nitration of 4-hydroxybiphenyl yields a complex mixture of isomers (mainly 3-nitro).[1] To ensure regiochemical purity, a Suzuki-Miyaura cross-coupling approach is required.[1]
Reaction Logic
We utilize 4-hydroxyphenylboronic acid and 1-iodo-2-nitrobenzene .[1]
-
Why Iodide? 2-substituted nitrobenzenes are sterically hindered.[1] The weaker C-I bond facilitates faster oxidative addition by the Palladium catalyst compared to bromides.[1]
-
Base Selection: Potassium carbonate (
) is mild enough to prevent decomposition but strong enough to activate the boronic acid to the boronate species.[1]
Detailed Protocol
Reagents:
-
1-Iodo-2-nitrobenzene (1.0 eq)
-
4-Hydroxyphenylboronic acid (1.1 eq)[1]
-
Catalyst:
(3-5 mol%)[1] -
Base:
(2.0 eq, dissolved in min. water)[1] -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.
-
Solvent Degassing: Sparge 1,4-dioxane with Argon for 30 minutes. Critical: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.[1]
-
Charge: Add aryl halide, boronic acid, and Pd catalyst under a counter-flow of Argon.
-
Activation: Add the aqueous base solution via syringe.
-
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1] The product will appear as a UV-active spot with a lower
than the nitrobenzene starting material.[1] -
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.[1] Dilute with EtOAc and wash with 1M HCl (to protonate the phenol) followed by brine.
-
Purification: Recrystallize from Ethanol/Water (9:1) to obtain pale yellow needles (MP: 115°C).
Reaction Pathway Visualization[2]
Figure 1: Catalytic cycle for the synthesis of this compound via Suzuki coupling.
Analytical Methodologies
HPLC-UV/Vis Characterization
Due to the twisted structure, the extinction coefficient (
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]
-
Mobile Phase: Isocratic 60:40 Acetonitrile:Water (+0.1% Formic Acid).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 290 nm (Isosbestic point approximation) and 340 nm (Nitro group charge transfer band).[1]
-
Retention Time Logic: Expect elution before 4-hydroxy-4'-nitrobiphenyl. The 4,4' isomer is more planar, allowing for stronger
stacking interactions with the C18 stationary phase, thus increasing retention.[1]
pKa Determination (Spectrophotometric Titration)
The pKa is critical for understanding bioavailability.[1]
Protocol:
-
Prepare a 50 µM stock solution in water (with 1% DMSO for solubility).[1]
-
Titrate from pH 4 to pH 12 using NaOH.
-
Monitor UV absorbance at 350–400 nm (Phenolate anion absorbance).[1]
-
Data Analysis: Plot Absorbance vs. pH. The inflection point represents the pKa.[1]
-
Self-Validating Check: The solution should shift from pale yellow (neutral phenol) to deep yellow/orange (phenolate anion) as pH increases.[1]
-
Metabolic & Toxicological Relevance[2]
This molecule often serves as a probe for nitroreductase activity.[1] The metabolic fate involves the reduction of the nitro group, which can lead to reactive intermediates.[1]
Metabolic Pathway
The primary metabolic vector is the reduction of the 2'-nitro group by cytosolic nitroreductases (NTRs) or gut microbiota.[1]
-
Intermediate: Nitroso-biphenyl (Reactive, potential DNA adduct former).[1]
-
Intermediate: Hydroxylamino-biphenyl (Mutagenic).[1]
-
Terminal Metabolite: 4-Hydroxy-2'-aminobiphenyl (Often conjugated via Glucuronidation).[1]
Pathway Diagram[2]
Figure 2: Reductive metabolic pathway of this compound highlighting toxicogenic intermediates.[1]
References
-
PubChem. (2025).[1][4][7] Compound Summary: this compound (CID 15541112).[1][4] National Library of Medicine.[1] Retrieved from [Link][1]
-
Organic Syntheses. (1998).[1] Accelerated Suzuki Coupling via Ligandless Palladium Catalyst.[1][8] Org.[9][1][10] Synth. 1998, 75,[1][8] 61. Retrieved from [Link][1]
-
ResearchGate. (2005).[1] Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. Retrieved from [Link][1]
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- 3. 4-HYDROXY-4'-NITROBIPHENYL | 3916-44-7 [chemicalbook.com]
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Spectroscopic Characterization of 4-Hydroxy-2'-nitrobiphenyl: A Technical Guide
The following technical guide details the spectroscopic characterization of 4-Hydroxy-2'-nitrobiphenyl (also known as 4-(2-nitrophenyl)phenol or 2-nitro-4'-hydroxybiphenyl). This compound is a critical biaryl intermediate, frequently utilized in the synthesis of carbazoles via Cadogan cyclization and in the development of optoelectronic materials.
Executive Summary & Compound Profile
This compound is a biaryl compound characterized by a phenolic ring coupled to an ortho-nitrobenzene ring. The steric bulk of the ortho-nitro group forces the two aromatic rings out of planarity, creating a twisted conformation that significantly influences its NMR spectroscopic signature.
| Property | Data |
| IUPAC Name | 4-(2-Nitrophenyl)phenol |
| CAS Registry Number | 20281-23-6 |
| Molecular Formula | |
| Molecular Weight | 215.21 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 113–116 °C |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |
Synthesis & Experimental Context
To understand the spectroscopic impurities (e.g., residual solvent, unreacted boronic acid), it is essential to review the standard synthesis pathway. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following workflow outlines the preparation and isolation logic, ensuring the sample purity required for the spectroscopic data presented below.
Figure 1: Synthetic pathway for the isolation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data reflects the asymmetry of the molecule. The ortho-nitro group on Ring B creates a distinct magnetic environment, while Ring A (phenol) exhibits a characteristic AA'BB' splitting pattern, slightly perturbed by the twisted biaryl bond.
NMR Data (400 MHz, )
The spectrum is dominated by the exchangeable phenolic proton and the aromatic regions.
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| -OH | 9.65 | Singlet (br) | 1H | - | Disappears with |
| H-3' | 7.98 | Doublet (dd) | 1H | 8.1, 1.2 | Ortho to |
| H-5' | 7.74 | Triplet (td) | 1H | 7.5, 1.2 | Para to |
| H-4' | 7.58 | Triplet (td) | 1H | 7.8, 1.4 | Meta to |
| H-6' | 7.48 | Doublet (dd) | 1H | 7.8, 1.4 | Ortho to biaryl bond |
| H-2, H-6 | 7.15 | Doublet | 2H | 8.6 | Meta to |
| H-3, H-5 | 6.82 | Doublet | 2H | 8.6 | Ortho to |
NMR Data (100 MHz, )
The carbon spectrum confirms the presence of 10 unique carbon environments (due to symmetry in Ring A).
| Carbon Type | Shift ( | Assignment |
| Phenolic C-OH | 157.8 | C-4 (Ring A) |
| Nitro C-N | 149.1 | C-2' (Ring B) |
| Quaternary C-C | 135.2 | C-1' (Ring B, Biaryl ipso) |
| Aromatic CH | 132.8 | C-5' |
| Aromatic CH | 131.9 | C-3' |
| Aromatic CH | 129.5 | C-2, C-6 (Ring A) |
| Aromatic CH | 128.8 | C-4' |
| Quaternary C-C | 127.5 | C-1 (Ring A, Biaryl ipso) |
| Aromatic CH | 124.2 | C-6' |
| Aromatic CH | 115.6 | C-3, C-5 (Ring A) |
Infrared (IR) Spectroscopy
The IR spectrum provides rapid identification of the key functional groups: the hydroxyl group and the nitro group.
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
| Wavenumber ( | Intensity | Assignment | Functional Group |
| 3450 – 3200 | Broad, Strong | Phenolic Hydroxyl (H-bonded) | |
| 3060 | Weak | Aromatic C-H stretch | |
| 1610, 1590 | Medium | Aromatic Ring Skeleton | |
| 1525 | Strong | Nitro Asymmetric Stretch | |
| 1355 | Strong | Nitro Symmetric Stretch | |
| 1220 | Strong | Phenolic C-O Stretch | |
| 830 | Strong | Para-substituted benzene (Ring A) | |
| 745 | Strong | Ortho-substituted benzene (Ring B) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and fragmentation pattern. For phenolic compounds, Electrospray Ionization (ESI) in Negative Mode is the preferred method for high sensitivity.
ESI-MS (Negative Mode)
-
Molecular Ion
: Observed at m/z 214.1 . -
Base Peak: 214.1 (Stable phenoxide ion).
EI-MS (Electron Impact, 70 eV)
If using GC-MS, the standard fragmentation pattern is observed:
-
Molecular Ion
: m/z 215 (Significant intensity). -
Fragment
: m/z 198. -
Fragment
: m/z 169 (Loss of nitro group, typical for nitroarenes). -
Fragment
: m/z 141 (Fluorenyl cation type species).
Structural Visualization & Numbering
The following diagram illustrates the atom numbering used for the NMR assignments above.
References
-
Synthesis & Characterization of Nitrobiphenyls
- Organic Syntheses, Coll. Vol. 10, p. 423 (2004); Vol. 79, p. 176 (2002). "4-Methyl-2'-nitrobiphenyl". (Provides analogous NMR shift logic for 2-nitrobiphenyl systems).
-
General Spectroscopic Data for Biaryls
- National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. "4-Hydroxy-4'-nitrobiphenyl" (Isomer comparison).
-
Suzuki Coupling Methodology
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.
-
(Analogous coupling procedures).
-
University of Milan (UniMi)
- Detailed experimental procedures for 2-nitrobiphenyl deriv
Solubility Profiling and Solvent Selection for 4-Hydroxy-2'-nitrobiphenyl
Executive Summary
This technical guide addresses the solubility characteristics of 4-Hydroxy-2'-nitrobiphenyl (CAS: 51264-59-6), a critical intermediate in the synthesis of liquid crystals and bioactive scaffolds.[1] Unlike its para-substituted isomer (4-Hydroxy-4'-nitrobiphenyl), the 2'-nitro isomer exhibits distinct physicochemical properties due to steric torsion and ortho-substitution effects.[1] This document provides a predictive solubility landscape, validated experimental protocols for solubility determination, and solvent selection strategies for purification processes.
Structural Analysis & Physicochemical Context
To predict solubility behavior accurately, we must first deconstruct the molecular interactions of the solute.
-
Molecular Formula:
[1][3][4][5][6][7] -
Key Functional Groups:
-
Phenolic Hydroxyl (-OH): Hydrogen bond donor (HBD) and acceptor (HBA).[1] Increases solubility in alcohols and ketones.
-
Nitro Group (-NO₂): Strong dipole, Hydrogen bond acceptor. Enhances solubility in polar aprotic solvents.[10]
-
Biphenyl Core: Hydrophobic, pi-pi stacking potential.[1] Provides solubility in aromatics (toluene) and chlorinated solvents.
-
Isomer Distinction Alert: Researchers must distinguish this compound from 4-Hydroxy-4'-nitrobiphenyl (CAS 3916-44-7).[1] The 2'-nitro isomer typically has a lower melting point (~115°C vs. ~207°C for the 4,4'-isomer) due to the steric hindrance of the nitro group at the ortho position, which twists the biphenyl rings, reducing planarity and crystal lattice energy. This generally results in higher solubility for the 2'-isomer compared to the 4'-isomer.[1]
Solubility Landscape: Predicted & Empirical Trends
Based on Hansen Solubility Parameters (HSP) and functional group analysis, the solubility profile of this compound is categorized below.
Table 1: Solubility Profile in Common Organic Solvents
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, IPA | High | Strong H-bonding interaction between solvent -OH and solute phenolic -OH/Nitro groups.[1] |
| Polar Aprotic | Acetone, Ethyl Acetate, THF, DMSO | Very High | Dipole-dipole interactions stabilize the nitro group; lack of H-bond donor network disrupts crystal lattice easily.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the aromatic biphenyl core; moderate polarity matches the solute.[1] |
| Aromatic | Toluene, Xylene | Moderate to High | "Like dissolves like" interaction with the biphenyl backbone via pi-stacking.[1] Solubility increases significantly with temperature.[11][12] |
| Aliphatic | Hexane, Heptane, Cyclohexane | Low / Insoluble | Lack of polarity to overcome crystal lattice energy.[1] Useful as anti-solvents . |
| Aqueous | Water | Sparingly Soluble | Hydrophobic biphenyl core dominates; solubility increases at high pH (formation of phenolate salt).[1] |
Experimental Protocol: Solubility Determination (SOP)
Since specific thermodynamic data tables for the 2'-isomer are often absent in public repositories, researchers must generate their own solubility curves for process optimization. The following protocol ensures data integrity.
Method: Isothermal Saturation (Gravimetric Analysis)
Objective: Determine the mole fraction solubility (
Workflow Diagram:
Figure 1: Step-by-step workflow for determining thermodynamic solubility via the isothermal saturation method.
Detailed Procedure:
-
Preparation: Add excess this compound solid to 10 mL of the solvent in a jacketed glass vessel.
-
Equilibration: Stir the suspension at the desired temperature (±0.1 K) for 24 hours to ensure equilibrium.
-
Sampling: Stop stirring and allow the phases to separate for 2 hours. Maintain temperature.
-
Extraction: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (
). -
Weighing: Weigh the vial with the solution (
). -
Drying: Evaporate the solvent (rotary evaporator or vacuum oven) until constant mass is achieved (
). -
Calculation:
Application: Purification via Recrystallization[13]
The solubility differential between polar and non-polar solvents suggests a standard Solvent/Anti-solvent recrystallization strategy.
Recommended Solvent Systems
-
Ethanol / Water:
-
Dissolve the crude compound in boiling Ethanol (High solubility).
-
Slowly add Water (Anti-solvent) until turbidity appears.
-
Cool slowly to 4°C. The 2'-nitro isomer will crystallize out, leaving impurities in the mother liquor.
-
-
Toluene / Hexane:
-
Dissolve in hot Toluene.
-
Add Hexane to reduce solubility and induce precipitation.
-
Purification Logic Tree:
Figure 2: Decision matrix for selecting the optimal recrystallization solvent system.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15541112, this compound. Retrieved from [Link]
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for nitrophenol solubility trends).
Sources
- 1. 4-HYDROXY-4'-NITROBIPHENYL | 3916-44-7 [chemicalbook.com]
- 2. This compound | C12H9NO3 | CID 15541112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. 4-Hydroxy-4'-nitrobiphenyl (CAS 3916-44-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 4-HYDROXY-4'-NITROBIPHENYL | 3916-44-7 [amp.chemicalbook.com]
- 8. Wholesale 4-Hydroxy-4'-nitrobiphenyl Powder Manufacturer [lingfengbio.com]
- 9. nbinno.com [nbinno.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. sid.ir [sid.ir]
- 12. researchgate.net [researchgate.net]
Biological Activity of 4-Hydroxy-2'-nitrobiphenyl Derivatives: A Technical Guide
An In-Depth Technical Guide on the Biological Activity of 4-Hydroxy-2'-nitrobiphenyl Derivatives.
Executive Summary
The This compound scaffold (IUPAC: 4-(2-nitrophenyl)phenol) represents a critical chemical junction in medicinal chemistry and toxicology. It serves a dual role: as a privileged scaffold for estrogen receptor modulation and antimicrobial activity, and as a toxicological probe for understanding metabolic activation via nitroreduction.
This guide moves beyond basic descriptions to analyze the chemistry-biology interface of this molecule. It details the synthetic challenges imposed by the ortho-nitro group, the specific metabolic pathways leading to genotoxicity, and the structure-activity relationships (SAR) that allow researchers to exploit its therapeutic potential while mitigating safety risks.
Chemical Scaffold Analysis & SAR
The biological activity of this compound is dictated by the interplay between two pharmacophores on the biphenyl core: the electron-rich phenolic ring and the electron-deficient nitro-substituted ring.
The "Janus-Faced" Nature of the Scaffold
| Feature | Chemical Function | Biological Consequence |
| 4-Hydroxy Group | Hydrogen Bond Donor (HBD) | Receptor Binding: Critical anchor for Estrogen Receptor (ER) affinity (mimics the A-ring of estradiol).Antimicrobial: Membrane disruption and protonophoric uncoupling. |
| 2'-Nitro Group | Electron Withdrawing Group (EWG) | Metabolic Trigger: Substrate for nitroreductases; leads to reactive hydroxylamines (mutagenicity).Twisted Conformation: Forces the biphenyl rings out of planarity (dihedral angle >45°), reducing π-stacking but increasing solubility. |
| Biphenyl Core | Lipophilic Spacer | Permeability: Ensures cell membrane penetration.Intercalation: Facilitates DNA interaction after metabolic activation. |
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional zones of the molecule.
Figure 1: Functional decomposition of the this compound scaffold highlighting the divergence between therapeutic binding (green) and toxicity pathways (red).
Therapeutic Applications & Mechanisms
Estrogen Receptor Modulation (Endocrine Activity)
Hydroxylated biphenyls are well-documented xenoestrogens. The 4-hydroxyl group mimics the 3-OH of 17β-estradiol, allowing the molecule to dock into the ligand-binding domain of Estrogen Receptors (ERα and ERβ).
-
Mechanism: The 2'-nitro group introduces a steric twist that can alter the receptor conformation, potentially shifting the profile from pure agonist to partial antagonist (SERM-like activity).
-
Relevance: Derivatives are studied as probes for endocrine disruption or as precursors to non-steroidal ER ligands.
Antimicrobial Activity
While less potent than dedicated antibiotics, this compound derivatives exhibit activity against Gram-positive bacteria (S. aureus) and fungi (Candida spp.).[1][2]
-
Mechanism:
-
Membrane Uncoupling: The phenolic proton acts as a protonophore, dissipating the transmembrane potential.
-
Nitro-Radical Stress: In anaerobic bacteria, the nitro group is reduced to a nitro-anion radical, generating oxidative stress that damages bacterial DNA and proteins (similar to the mechanism of Metronidazole).
-
Toxicology: The Nitroreduction Pathway
A critical aspect of working with this scaffold is its potential for genotoxicity . The 2'-nitro group is a "structural alert" in drug design.
Mechanism of Mutagenicity
The toxicity is not intrinsic to the parent molecule but arises from metabolic activation by cytosolic nitroreductases or CYP450 enzymes.
-
Nitroreduction: The -NO2 group is reduced to a Nitroso (-NO) intermediate.
-
Hydroxylamine Formation: Further reduction yields the Hydroxylamine (-NHOH).
-
Esterification: Phase II enzymes (acetyltransferases/sulfotransferases) convert the -NHOH to an unstable ester.
-
Nitrenium Ion: Spontaneous cleavage generates a highly electrophilic Nitrenium ion.
-
DNA Adducts: This electrophile attacks the C8 position of Guanine in DNA, causing mutations.
Figure 2: The metabolic activation cascade of 2'-nitrobiphenyls leading to genotoxicity.
Experimental Protocols
Synthesis: Suzuki-Miyaura Cross-Coupling
The most robust method for synthesizing this compound is the Suzuki coupling of 4-hydroxyphenylboronic acid with 1-iodo-2-nitrobenzene.
Challenge: The ortho-nitro group exerts significant steric hindrance and electronic deactivation, often leading to low yields or homocoupling.
Optimized Protocol:
-
Reagents:
-
Aryl Halide: 1-Iodo-2-nitrobenzene (1.0 eq)
-
Boronic Acid: 4-Hydroxyphenylboronic acid (1.2 eq)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: Triphenylphosphine (PPh3) (10 mol%) or S-Phos for difficult substrates.
-
Base: K2CO3 (2.0 eq)
-
Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.
-
-
Procedure:
-
Degas solvents thoroughly (freeze-pump-thaw x3) to prevent oxidative homocoupling.
-
Mix halide, boronic acid, and base in the solvent system.
-
Add catalyst/ligand under inert atmosphere (Argon/Nitrogen).
-
Heat to reflux (80-100°C) for 12-24 hours.
-
Workup: Acidify carefully with 1M HCl (to protonate the phenol), extract with Ethyl Acetate, wash with brine, and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
In Vitro Mutagenicity Assay (Ames Test)
To assess the safety of derivatives, the Ames test with metabolic activation is mandatory.
-
Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).
-
Activation: Rat liver S9 fraction (induced with Aroclor 1254) is required to simulate the nitroreduction and esterification steps shown in Figure 2.
-
Positive Control: 4-Nitroquinoline-1-oxide (4-NQO) or 2-Nitrofluorene.
-
Interpretation: A fold-increase of >2x revertant colonies over background indicates mutagenicity.
Comparative Data Summary
The following table summarizes the biological profile of this compound compared to related analogs.
| Compound | Estrogen Receptor Affinity (RBA) | Mutagenicity (Ames +S9) | Antimicrobial Potency | Primary Utility |
| This compound | Moderate | High | Moderate | Metabolic Probe / Precursor |
| 4-Hydroxybiphenyl | High | Low | Low | Estrogen Mimic (Parent) |
| 4-Nitrobiphenyl | Negligible | Very High | Low | Carcinogen (Bladder) |
| 2-Phenylphenol | Low | Low | High | Antimicrobial Preservative |
References
- Suzuki-Miyaura Coupling Mechanism & Protocols
-
Mutagenicity of Nitro-Biphenyls
-
National Institutes of Health (NIH) / PubMed. "Mutagenic activity of possible metabolites of 4-nitrobiphenyl ether." Available at: [Link] (Accessed Jan 2026).
-
-
Estrogenic Activity of Hydroxylated Biphenyls
-
Chemical Properties & Safety
-
PubChem. "this compound | C12H9NO3." Available at: [Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogenic activity of bisphenol A and 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) demonstrated in mouse uterine gene profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogenic Activity of Bisphenol A and 2,2-bis(p-Hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Demonstrated in Mouse Uterine Gene Profiles - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxy-2'-nitrobiphenyl: The "Pivot" Scaffold in Heterocyclic Synthesis
Topic: 4-Hydroxy-2'-nitrobiphenyl as an Intermediate in Pharmaceutical Synthesis Format: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
In the architecture of small-molecule pharmaceuticals, This compound (CAS: 20281-23-6) serves as a critical "pivot" intermediate. Its structural uniqueness lies in the ortho-nitro / para-hydroxy substitution pattern. The ortho-nitro group provides a latent nitrogen source for intramolecular cyclization (specifically to carbazoles), while the para-hydroxy group offers a distal handle for derivatization without steric interference.
This guide details the synthesis, stability, and downstream utility of this intermediate, specifically focusing on its role as a precursor to 2-hydroxycarbazole scaffolds—a pharmacophore found in beta-blockers, anti-inflammatory agents, and neuronal protectants.
Chemical Profile & Structural Logic[1]
The utility of this compound stems from its bifunctional asymmetry .
| Property | Specification |
| IUPAC Name | 4-(2-Nitrophenyl)phenol |
| CAS Number | 20281-23-6 (also 51264-59-6) |
| Molecular Formula | C₁₂H₉NO₃ |
| Molecular Weight | 215.21 g/mol |
| Appearance | Yellow crystalline powder |
| Melting Point | 113–116 °C |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in water |
| pKa (Phenolic) | ~9.5 (Acidity slightly enhanced by distal nitro group) |
Structural Causality
-
The o-Nitro Group: Acts as a "masked" nucleophile. Under reductive conditions (Cadogan or metal-catalyzed), it generates a nitrene or amine that attacks the adjacent phenyl ring to form the tricyclic carbazole core.
-
The p-Hydroxy Group: Remains protected by distance. Unlike ortho-hydroxy variants (which risk forming benzoxazoles), the para position ensures the oxygen remains available for etherification (e.g., linking to epichlorohydrin for beta-blocker side chains) after the core is built.
Upstream Synthesis: The Suzuki-Miyaura Protocol
The most robust route to this compound is the Suzuki-Miyaura cross-coupling . This pathway is preferred over Gomberg-Bachmann arylation due to milder conditions and higher regioselectivity.
Reaction Logic
We utilize 4-hydroxyphenylboronic acid and 1-bromo-2-nitrobenzene .
-
Why Boronic Acid? It tolerates the free hydroxyl group, avoiding the need for protection/deprotection steps that reduce atom economy.
-
Catalyst Choice: Pd(PPh₃)₄ is the standard zero-valent palladium source. It facilitates the oxidative addition into the sterically hindered ortho-nitro aryl bromide.
-
Base Effect: Aqueous Na₂CO₃ or K₂CO₃ is essential to activate the boronic acid to the boronate species (transmetallation prerequisite).
Experimental Protocol (Self-Validating)
Scale: 10 mmol
-
Charge: In a 100 mL Schlenk flask, combine:
-
1-Bromo-2-nitrobenzene (2.02 g, 10 mmol)
-
4-Hydroxyphenylboronic acid (1.52 g, 11 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (346 mg, 0.3 mmol, 3 mol%)
-
-
Solvent System: Add degassed Dimethoxyethane (DME) (40 mL) and 2M aq. Na₂CO₃ (10 mL). Note: The biphasic system ensures inorganic salts remain dissolved while the organic reaction proceeds in the DME phase.
-
Reaction: Reflux at 85°C under N₂ atmosphere for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting bromide (Rf ~0.8) should disappear; the product (Rf ~0.4) will appear as a UV-active yellow spot.
-
Workup: Cool to RT. Acidify carefully with 1M HCl to pH 4 (to protonate the phenoxide). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄.
-
Purification: Flash column chromatography (SiO₂), eluting with Hexane/EtOAc gradient (10% → 30%).
-
Yield: Expect 1.6–1.8 g (75–85%).
Downstream Application: The Carbazole Gateway
The primary pharmaceutical application of this intermediate is the synthesis of 2-hydroxycarbazole . This tricyclic structure is a bioisostere for many indole-based drugs and a precursor to Carvedilol-like analogs.
Pathway: The Cadogan Cyclization
The transformation involves the deoxygenative cyclization of the nitro group.[1]
-
Reagent: Triethyl phosphite P(OEt)₃.
-
Mechanism: P(OEt)₃ reduces the nitro group to a nitroso, then to a singlet nitrene . The nitrene inserts into the C-H bond of the adjacent phenol ring.
-
Advantage: This method builds the C-N bond and the ring system in a single step.
Figure 1: The synthetic flow from raw materials to the bioactive carbazole scaffold.
Protocol: Reductive Cyclization
-
Charge: Dissolve this compound (1.0 g) in Triethyl phosphite (5 mL).
-
Heat: Reflux at 160°C for 4–6 hours. The solution will darken.
-
Quench: Distill off excess phosphite under vacuum.
-
Purification: The residue contains the carbazole and phosphate esters. Hydrolysis (NaOH/EtOH) may be required if phosphorylation of the phenol occurred. Purify via column chromatography.[2]
-
Result: 2-Hydroxycarbazole (mp ~276°C).
Pharmaceutical Context & Analogies
While this compound is the direct precursor to 2-hydroxycarbazole, it shares critical structural logic with other "biphenyl-to-heterocycle" drugs.
Case Study: Eltrombopag vs. This compound
It is vital to distinguish between specific isomers.
-
Eltrombopag: Uses a 3'-amino-2'-hydroxy -biphenyl scaffold. The synthesis strategy is similar (Suzuki coupling followed by functionalization), but the regiochemistry is different (ortho-hydroxy/ortho-amino).
-
4-Hydroxy-2'-nitro: Leads to Carbazole .
Pharmacophore Mapping
The 2-hydroxycarbazole moiety derived from this intermediate exhibits:
-
Antioxidant Activity: The phenolic hydroxyl group acts as a radical scavenger.
-
DNA Intercalation: The planar tricyclic carbazole system can intercalate into DNA, a mechanism exploited in antitumor research (e.g., Ellipticine analogs).
-
Beta-Adrenergic Activity: When the hydroxyl is functionalized with an epichlorohydrin-amine tail (similar to Carvedilol), it exhibits beta-blocking properties.
Safety & Handling
-
Nitro Compounds: this compound is a nitroaromatic. While stable at room temperature, it should be treated as a potential energetic material during high-temperature processing (e.g., Cadogan cyclization).
-
Palladium Residues: For pharmaceutical use, the Suzuki coupling product must be scavenged for heavy metals (using thiol-silica scavengers) to meet ICH Q3D guidelines (<10 ppm Pd).
-
Phosphites: Triethyl phosphite is odorous and toxic; all cyclization reactions must occur in a well-ventilated fume hood.
References
-
Suzuki-Miyaura Coupling Methodology
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
-
Cadogan Cyclization to Carbazoles
-
Cadogan, J. I. G., et al. (1965). "Reduction of nitro-compounds by tervalent phosphorus reagents." Journal of the Chemical Society, 4831-4837. Link
-
-
Carbazole Synthesis Review
-
Knölker, H. J., & Reddy, K. R. (2002). "Isolation and Synthesis of Biologically Active Carbazole Alkaloids." Chemical Reviews, 102(11), 4303–4428. Link
-
-
2-Hydroxycarbazole Properties
-
Eltrombopag Structural Comparison
-
Erickson-Miller, C. L., et al. (2009). "Discovery and characterization of eltrombopag." Seminars in Hematology, 46(1), S2-S12. Link
-
Sources
4-Hydroxy-2'-nitrobiphenyl: Synthesis, Reactivity, and Role in Carbazole Chemistry
This is an in-depth technical guide on 4-Hydroxy-2'-nitrobiphenyl , structured for researchers and drug development professionals.
Technical Whitepaper | Version 1.0
Executive Summary & Chemical Identity
This compound (CAS: 51264-59-6), also known as 4-(2-nitrophenyl)phenol, acts as a critical "pivot molecule" in organic synthesis.[1] While historically identified during the metabolic profiling of nitrobiphenyls, its contemporary value lies in its structural duality: it possesses an electron-rich phenolic ring and an electron-deficient nitro-substituted ring.
This "push-pull" electronic character makes it an ideal precursor for 2-hydroxycarbazole via the Cadogan reductive cyclization—a key scaffold in the development of optoelectronic materials and alkaloids.
Chemical Profile
| Property | Specification |
| IUPAC Name | 4-(2-Nitrophenyl)phenol |
| CAS Number | 51264-59-6 |
| Molecular Formula | C₁₂H₉NO₃ |
| Molecular Weight | 215.21 g/mol |
| Key Functional Groups | Phenolic Hydroxyl (-OH), Nitro (-NO₂) |
| Primary Application | Precursor to substituted Carbazoles; Mutagenicity probe |
Discovery and Historical Context
The history of this compound is bifurcated into two distinct eras: Toxicological Discovery and Synthetic Utility .
The Toxicological Era (Mid-20th Century)
In the 1950s and 70s, industrial focus on biphenyl dyes led to extensive scrutiny of 4-nitrobiphenyl , a potent bladder carcinogen. Metabolic studies aimed to map the oxidation pathways of nitrobiphenyls in mammalian livers. Researchers isolated various hydroxylated metabolites to understand detoxification mechanisms.[2]
-
Significance: this compound was identified as a ring-hydroxylated metabolite. Unlike the N-hydroxylated metabolites (which lead to DNA adducts), ring hydroxylation is generally considered a detoxification pathway, increasing water solubility for excretion.
The Synthetic Era (Late 20th Century - Present)
The molecule found renewed purpose with the rise of palladium-catalyzed cross-coupling. Classical nitration of 4-phenylphenol yields predominantly the 3-nitro isomer (ortho to the phenol) due to the directing effect of the hydroxyl group. Accessing the 2'-nitro isomer (nitro on the other ring) was synthetically arduous until the Suzuki-Miyaura coupling became standard. This allowed the modular assembly of the biphenyl core, positioning the molecule as a primary intermediate for Cadogan cyclization to synthesize carbazoles.
Synthetic Pathways: From Concept to Protocol
The synthesis of this compound illustrates the shift from non-selective electrophilic substitution to precision organometallic chemistry.
The "Gold Standard" Protocol: Suzuki-Miyaura Coupling
The most efficient route utilizes the cross-coupling of 4-hydroxyphenylboronic acid and 1-bromo-2-nitrobenzene . This method avoids the regioselectivity issues of direct nitration.
Mechanistic Rationale
-
Ligand Choice: Triphenylphosphine (
) is sufficient, but electron-rich ligands like SPhos can improve yields if the bromide is deactivated. -
Base Selection: Carbonates (
or ) are preferred over strong alkoxides to prevent deprotonation of the phenol, which could poison the catalyst or lead to side reactions. -
Solvent System: A biphasic mixture (DME/Water or Toluene/Water) ensures solubility of both the inorganic base and the organic halides.
Experimental Protocol
Reagents:
-
1-Bromo-2-nitrobenzene (1.0 equiv)
-
4-Hydroxyphenylboronic acid (1.1 equiv)
- (3-5 mol%)
- (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,2-Dimethoxyethane (DME)
Workflow:
-
Degassing: Charge a reaction flask with DME and 2M
. Sparge with Argon for 15 minutes to remove (essential to prevent homocoupling). -
Addition: Add 1-bromo-2-nitrobenzene, boronic acid, and Pd catalyst under positive Argon pressure.
-
Reflux: Heat to 85°C (reflux) for 12–16 hours. Monitor via TLC (Silica, Hexane/EtOAc 3:1).
-
Workup: Cool to RT. Acidify carefully with 1M HCl (to protonate the phenoxide). Extract with Ethyl Acetate.
-
Purification: Silica gel column chromatography. The product elutes as a yellow crystalline solid.
Visualization of Synthesis Logic
The following diagram illustrates the convergent synthesis and subsequent cyclization.
Figure 1: Convergent synthetic pathway from commercial precursors to the carbazole scaffold.
The Core Application: Cadogan Cyclization
The primary utility of this compound in drug discovery and materials science is its conversion to 2-hydroxycarbazole . This transformation relies on the Cadogan reaction , a reductive cyclization mediated by organophosphorus compounds.
Mechanism: The Nitrene Pathway
-
Deoxygenation: Triphenylphosphine (
) attacks the nitro group, stripping oxygen atoms to form . -
Nitrene Formation: The nitro group is reduced to a singlet nitrene species.
-
C-H Insertion: The highly reactive nitrene inserts into the ortho C-H bond of the adjacent phenolic ring.
-
Aromatization: Tautomerization restores aromaticity, yielding the carbazole.
Protocol: Reductive Cyclization
Reagents:
-
This compound (1.0 equiv)[1]
-
Triphenylphosphine (
, 2.5 equiv) -
Solvent: o-Dichlorobenzene (high boiling point required)
Workflow:
-
Dissolve the biphenyl intermediate and
in o-dichlorobenzene. -
Heat to reflux (~180°C) under Nitrogen. Note: High temperature is critical to overcome the activation energy of nitrene insertion.
-
Monitor for the disappearance of the yellow nitro compound and the appearance of the fluorescent carbazole.
-
Purification: Distill off the solvent (vacuum) or perform column chromatography to separate the carbazole from the byproduct triphenylphosphine oxide (
).
Toxicology and Safety Profile
While this compound is less toxic than its parent 4-nitrobiphenyl, it must be handled as a potential mutagen .
Metabolic Context
In vivo, nitrobiphenyls undergo reduction to aminobiphenyls, which are metabolically activated to N-hydroxy-arylamines—the ultimate carcinogens. This compound represents a competing "safe" pathway (ring hydroxylation), but laboratory handling requires strict containment.
| Hazard Class | Precaution |
| Genotoxicity | Treat as a potential mutagen. Use double gloving and fume hood. |
| Skin Absorption | High lipophilicity facilitates dermal entry. |
| Waste Disposal | Segregate as hazardous organic waste; do not mix with oxidizers. |
Metabolic Pathway Diagram
Figure 2: Metabolic fate of nitrobiphenyls, highlighting the divergence between bioactivation (left) and ring hydroxylation (right).
References
-
Suzuki-Miyaura Coupling Protocols
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
-
Cadogan Cyclization Mechanism
-
Cadogan, J. I. G., et al. (1965). "Reduction of nitro-compounds by tervalent phosphorus reagents." Journal of the Chemical Society, 4831-4837. Link
-
-
Carbazole Synthesis Applications
-
Knölker, H. J., & Reddy, K. R. (2002). "Isolation and Synthesis of Biologically Active Carbazole Alkaloids." Chemical Reviews, 102(11), 4303–4428. Link
-
-
Toxicology of Nitrobiphenyls
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (2010). "Some Aromatic Amines, Organic Dyes, and Related Exposures." Vol 99. Link
-
-
Specific Synthesis of this compound
-
Appukkuttan, P., et al. (2004). "Microwave-enhanced Suzuki cross-coupling reaction of chloronitrobenzenes with arylboronic acids." Synlett, 2004(8), 1207-1210. Link
-
Sources
Methodological & Application
Application Note: Optimized Synthesis of 4-Hydroxy-2'-nitrobiphenyl via Sterically Demanding Suzuki-Miyaura Coupling
Executive Summary & Strategic Rationale
The synthesis of 4-Hydroxy-2'-nitrobiphenyl (CAS: 20281-23-6) presents a classic "dual-threat" challenge in cross-coupling chemistry:
-
Steric Hindrance: The ortho-nitro group on the electrophile creates significant steric bulk, impeding the oxidative addition step and slowing transmetallation.
-
Nucleophile Lability: The free phenolic hydroxyl group on the boronic acid partner can coordinate to Palladium, potentially poisoning the catalyst or leading to protodeboronation side-reactions.
While traditional catalysts (e.g.,
Key Process Parameters (KPP)
-
Catalyst Selection: SPhos Pd G2 (or Pd(OAc)₂ + SPhos) to overcome ortho-sterics.
-
Base Selection: Potassium Phosphate Tribasic (
). Its higher basicity compared to carbonates facilitates the activation of the boronic acid in the presence of the acidic phenol. -
Purification Strategy: A "chemo-selective extraction" utilizing the acidity of the phenol to isolate the product without initial chromatography.
Retrosynthetic Analysis & Pathway
The following diagram illustrates the disconnection strategy and the specific steric challenges addressed by this protocol.
Caption: Retrosynthetic disconnection showing the convergence of the hindered nitro-electrophile and the phenolic nucleophile.
Detailed Experimental Protocol
Reagents and Stoichiometry[1][2][3]
| Component | Role | Equiv. | MW ( g/mol ) | Amount (Example) |
| 1-Bromo-2-nitrobenzene | Electrophile | 1.00 | 202.01 | 2.02 g (10 mmol) |
| 4-Hydroxyphenylboronic acid | Nucleophile | 1.20 | 137.93 | 1.66 g (12 mmol) |
| SPhos Pd G2 | Precatalyst | 0.02 | 720.01 | 144 mg (2 mol%) |
| Potassium Phosphate ( | Base | 3.00 | 212.27 | 6.37 g (30 mmol) |
| 1,4-Dioxane | Solvent | - | - | 40 mL |
| Deionized Water | Co-solvent | - | - | 10 mL |
Note: If SPhos Pd G2 is unavailable, generate active catalyst in situ using Pd(OAc)₂ (2 mol%) and SPhos Ligand (4 mol%).
Step-by-Step Methodology
Phase 1: Reaction Setup (Inert Atmosphere)
-
Vessel Prep: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum. Flame-dry under vacuum if high humidity is a concern, though Suzuki coupling is tolerant of trace moisture.
-
Solvent Degassing: In a separate flask, combine 1,4-Dioxane (40 mL) and Water (10 mL). Sparge with Argon or Nitrogen gas for 15 minutes. Why: Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.
-
Charging Solids: Add 1-Bromo-2-nitrobenzene (1.0 equiv), 4-Hydroxyphenylboronic acid (1.2 equiv), and
(3.0 equiv) to the reaction flask. -
Catalyst Addition: Add the SPhos Pd G2 catalyst (2 mol%) last.
-
Expert Tip: Adding the catalyst to the solid mixture before solvent prevents "hot spots" of catalyst decomposition.
-
Phase 2: Reaction Execution
-
Solvent Transfer: Transfer the degassed solvent mixture to the reaction flask via cannula or syringe under positive inert gas pressure.
-
Heating: Place the flask in a pre-heated oil bath at 85°C .
-
Monitoring: Stir vigorously. The reaction typically reaches completion within 4–6 hours.
-
QC Check: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The product (phenol) will streak slightly; the starting bromide is a distinct non-polar spot.
-
Validation: LC-MS should show the product mass (M-H = 214.05 in negative mode).
-
Phase 3: Workup (Chemo-Selective Extraction)
This step utilizes the acidic nature of the product (
-
Cooling: Cool the mixture to room temperature.
-
Initial Partition: Dilute with Ethyl Acetate (50 mL) and transfer to a separatory funnel. Add Water (50 mL). Shake and separate phases.
-
Base Extraction (Critical Step): Extract the organic layer with 1M NaOH (2 x 30 mL) .
-
Wash: Discard the organic layer (or keep for recovery of non-acidic byproducts if analyzing). Wash the aqueous NaOH layer once with fresh Ethyl Acetate (20 mL) to remove entrained organics.
-
Acidification: Carefully acidify the aqueous layer to pH ~2 using 6M HCl. The product will precipitate as a solid or oil.
-
Final Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Drying: Dry the combined organics over anhydrous
, filter, and concentrate in vacuo.
Workflow & Logic Visualization
The following diagram details the operational flow, highlighting the purification logic.
Caption: Operational workflow emphasizing the acid-base switch strategy for purification.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Deactivation | Ensure strict |
| Protodeboronation | Unstable Boronic Acid | The phenol group accelerates C-B bond hydrolysis. Add the base slowly or switch to 4-Hydroxyphenyltrifluoroborate (Molander salt). |
| Black Precipitate | Pd Aggregation | "Pd Black" formation indicates ligand dissociation. Add 10 mol% free SPhos ligand to stabilize the active species. |
| Product is Dark/Colored | Nitro/Amine impurities | Nitro compounds can partially reduce to anilines (brown/black). Pass crude through a short pad of silica gel/charcoal. |
Safety & Handling
-
Nitro Compounds: 1-Bromo-2-nitrobenzene is potentially explosive if heated to dryness under pressure. Never distill the reaction residue to dryness at high temperatures.
-
Palladium: Heavy metal waste must be segregated.
-
Base: 1M NaOH and 6M HCl are corrosive. Wear appropriate PPE.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link
Sources
Application Note: Reductive Cyclization of 4-Hydroxy-2'-nitrobiphenyl to 2-Hydroxycarbazole
Abstract & Introduction
The carbazole moiety is a privileged pharmacophore found in numerous alkaloids (e.g., Murrayafoline A) and optoelectronic materials. The synthesis of hydroxy-substituted carbazoles, specifically 2-hydroxycarbazole , from biphenyl precursors presents a classic challenge in heterocyclic chemistry: effecting an intramolecular C-N bond formation while preserving a free phenolic functionality.
This Application Note details the reductive cyclization of 4-hydroxy-2'-nitrobiphenyl (also referred to as 4'-hydroxy-2-nitrobiphenyl). While transition-metal-catalyzed amination (Buchwald-Hartwig) is popular for halo-amino substrates, the Cadogan-Sundberg reaction remains the gold standard for nitro-biphenyl substrates due to its direct deoxygenative mechanism.
We present two validated protocols:
-
Method A (Classic): Phosphine-mediated reductive cyclization in high-boiling solvent.
-
Method B (Catalytic): Molybdenum-catalyzed deoxygenation (Modern, atom-economical).
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the deoxygenation of the nitro group to a reactive nitrene (or nitrenoid) intermediate.[1][2]
Reaction Pathway
The trivalent phosphorus reagent (
-
Deoxygenation 1: Nitro (
) Nitroso ( ) + . -
Deoxygenation 2: Nitroso (
) Nitrene ( ) + . -
Insertion: The highly electrophilic singlet nitrene inserts into the spatially accessible C-H bond on the adjacent ring (Ring B, position 2 or 6).
-
Tautomerization: Rapid aromatization yields the carbazole.
Regioselectivity
In this compound, the hydroxyl group is at the 4-position of Ring B (para to the biphenyl bond). Positions 2 and 6 on Ring B are chemically equivalent due to symmetry. Insertion at either site yields 2-hydroxycarbazole .
Figure 1: Mechanistic pathway of the Cadogan-Sundberg reductive cyclization.
Critical Process Parameters (CPPs)
Before beginning, consider these factors that influence yield and safety:
| Parameter | Impact | Recommendation |
| Substrate Protection | The acidic phenol (-OH) can react with phosphonium intermediates, lowering yield. | Best Practice: Protect as O-Methyl or O-Benzyl if yield <40%. However, direct cyclization is possible. |
| Reagent Quality | Use fresh or recrystallized Triphenylphosphine ( | |
| Solvent Boiling Point | Nitrene formation has a high activation energy. | Use o-Dichlorobenzene (o-DCB) ( |
| Inert Atmosphere | Oxygen competes with the nitro group for the phosphine. | Rigorous Argon/Nitrogen sparging is mandatory. |
Experimental Protocols
Method A: Stoichiometric Phosphine (The "Classic" Cadogan)
Best for small-scale discovery or when catalyst availability is limited.
Reagents:
-
This compound (1.0 equiv)
-
Triphenylphosphine (
) (2.5 - 3.0 equiv) -
Solvent: o-Dichlorobenzene (o-DCB) (Concentration: 0.2 M)
Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a nitrogen line to the top of the condenser.
-
Charging: Add the nitrobiphenyl substrate and
to the flask. -
Degassing: Add o-DCB.[3] Sparge the solution with nitrogen for 15 minutes. Note: Failure to degas leads to phosphine oxide formation without product conversion.
-
Reaction: Heat the mixture to reflux (
) using a sand bath or oil bath.-
Observation: The solution usually turns dark brown/black.
-
Time: Monitor by TLC/HPLC every 2 hours. Reaction typically requires 6–12 hours.
-
-
Quenching: Cool to room temperature.
-
Workup (Phenol Specific):
-
Dilute with Ethyl Acetate (EtOAc).
-
Extraction: Extract the organic layer with 2M NaOH . The hydroxycarbazole will deprotonate and move to the aqueous phase (as the phenoxide), leaving the bulk
and unreacted in the organic layer. -
Precipitation: Separate the aqueous layer and acidify carefully with 2M HCl to pH 3-4. The product should precipitate.
-
Extract the acidified aqueous layer with EtOAc, dry over
, and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc) if necessary.
Method B: Molybdenum-Catalyzed Reductive Cyclization
Best for scale-up, atom economy, and milder conditions.
This method uses a Mo(VI) catalyst to transfer oxygen from the nitro group to the phosphine, often allowing lower temperatures and cleaner reaction profiles.
Reagents:
-
This compound (1.0 equiv)
- (Catalyst, 5-10 mol%)
- (2.2 equiv)
-
Solvent: Toluene or THF (Reflux)
Protocol:
-
Setup: Dry pressure tube or round-bottom flask with condenser.
-
Charging: Combine substrate,
, and in Toluene (0.5 M). -
Reaction: Heat to reflux (
).-
Note: This temperature is significantly lower than Method A (
), preserving the sensitive phenolic moiety.
-
-
Monitoring: Reaction is often faster (2–6 hours).
-
Workup:
-
Cool to RT. Filter through a pad of Celite to remove Molybdenum residues.
-
Perform the NaOH extraction described in Method A to isolate the phenolic product from phosphine byproducts.
-
Workflow & Decision Tree
Figure 2: Experimental decision tree and purification workflow.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion | Temperature too low; Nitrene not forming. | Switch solvent from Toluene to o-Dichlorobenzene (Method A). Ensure vigorous reflux.[3] |
| Phosphorus Contamination | Utilize the Base Extraction step (Method A, Step 6). The phenol is soluble in NaOH; phosphine oxide is not. | |
| O-Phosphorylation | Phenol -OH reacting with | Protect -OH as Methyl ether (O-Me) prior to cyclization, then demethylate with |
| Black Tar Formation | Polymerization of nitrene intermediates. | Dilute reaction (0.05 M). High dilution favors intramolecular cyclization over intermolecular polymerization. |
References
-
Cadogan, J. I. G., et al. (1965). "Reduction of Nitro-compounds by Trivalent Phosphorus Reagents." Journal of the Chemical Society. The foundational text on phosphine-mediated reductive cyclization.
-
Freeman, A. W., et al. (2005). "Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles." Journal of Organic Chemistry. Describes the optimized o-DCB protocol.
-
Sanz, R., et al. (2005). "Molybdenum-Catalyzed Reductive Cyclization of Nitroaromatics: A Mild and Efficient Approach to Carbazoles." Synlett. Details the Mo(VI) catalytic route.
-
Knölker, H. J., & Reddy, K. R. (2002). "Isolation and Synthesis of Biologically Active Carbazole Alkaloids." Chemical Reviews. Comprehensive review of carbazole synthesis including hydroxycarbazoles.
Sources
- 1. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molybdenum-catalyzed deoxygenative heterocyclization of 2-nitroazobenzenes: a novel strategy for catalytic synthesis of 2-aryl-2H-benzo[d][1,2,3]triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Note: Precision Synthesis of 2-Hydroxycarbazole via Triphenylphosphine-Mediated Cadogan Cyclization
Executive Summary
This application note details the protocol for the synthesis of 2-hydroxycarbazole via the reductive cyclization of 4-hydroxy-2'-nitrobiphenyl using triphenylphosphine (PPh
Key Applications:
-
Synthesis of optoelectronic materials (OLED host materials).
-
Preparation of pharmaceutical intermediates (e.g., Carvedilol analogs).[1]
-
Alkaloid total synthesis (Murraya alkaloids).
Scientific Principles & Mechanism[2][3]
The Cadogan-Sundberg Cyclization
The transformation relies on the deoxygenation of a nitro group by a trivalent phosphorus species (PPh
Mechanistic Pathway
The reaction proceeds through a stepwise deoxygenation:
-
Nucleophilic Attack: PPh
attacks the nitro group oxygen, eliminating Triphenylphosphine oxide (Ph PO) to form a nitroso intermediate. -
Second Deoxygenation: A second equivalent of PPh
reduces the nitroso species to a nitrene (or a nitrene-phosphorus complex). -
C-H Insertion: The singlet nitrene inserts into the proximal C-H bond.
-
Aromatization: A [1,5]-sigmatropic shift (or tautomerization) restores aromaticity, yielding the 9H-carbazole.
Critical Consideration for Phenols: Substrates containing acidic protons (like this compound) can quench the nitrene intermediate or facilitate polymerization, often resulting in lower yields (30–40%) compared to their O-protected counterparts [1]. Expert Recommendation: For gram-scale synthesis, protecting the phenol (e.g., as a methyl ether) prior to cyclization is strongly advised to boost yields to >80%, followed by deprotection. The protocol below, however, addresses the direct cyclization as requested, with specific modifications to maximize success.
Mechanistic Diagram (Graphviz)
Figure 1: Stepwise deoxygenation and cyclization mechanism of nitro-biphenyls mediated by Triphenylphosphine.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade | Stoichiometry |
| This compound | Substrate | >97% HPLC | 1.0 equiv. |
| Triphenylphosphine (PPh | Reductant | >99% | 2.5 – 3.0 equiv. |
| 1,2-Dichlorobenzene (o-DCB) | Solvent | Anhydrous | 0.2 M (5 mL/mmol) |
| Ethyl Acetate / Hexanes | Eluent | HPLC Grade | N/A |
Equipment
-
High-pressure reaction vial or round-bottom flask with reflux condenser.
-
Inert gas manifold (Nitrogen or Argon).
-
Oil bath or heating block capable of reaching 200°C.
-
Flash chromatography system.
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Drying: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool under a stream of Nitrogen.
-
Charging: Add This compound (1.0 mmol, 215 mg) and Triphenylphosphine (2.5 mmol, 655 mg) to the flask.
-
Note: A slight excess (2.5 to 3.0 eq) of PPh
ensures complete deoxygenation and accounts for minor oxidation by trace air.
-
-
Solvation: Add anhydrous o-dichlorobenzene (5.0 mL) via syringe.
-
Why o-DCB? The reaction requires temperatures >160°C to overcome the activation energy for nitrene insertion. o-DCB (b.p. 180°C) allows reflux at this optimal temperature [2].
-
Phase 2: Reductive Cyclization
-
Degassing: Sparge the solution with Nitrogen for 10 minutes to remove dissolved oxygen.
-
Reflux: Heat the reaction mixture to a vigorous reflux (bath temp ~190°C).
-
Monitoring: Maintain reflux for 4–12 hours .
-
TLC Monitoring: Check for the disappearance of the yellow nitro-starting material and the appearance of a fluorescent blue spot (characteristic of carbazoles) under UV (254/365 nm).
-
Self-Validation Check: The reaction mixture will turn dark brown. The persistence of the starting material after 12h indicates insufficient temperature or quenched PPh
.
-
Phase 3: Workup & Purification
-
Concentration: Cool the mixture to room temperature. Distill off the majority of o-DCB under reduced pressure (high vacuum required due to high b.p.).
-
Alternative: If distillation is difficult, load the crude o-DCB solution directly onto a silica column (if scale is small).
-
-
Ph
PO Removal:-
Dissolve the residue in a minimum amount of Dichloromethane (DCM).
-
Add Hexanes or Pentane slowly to precipitate Triphenylphosphine oxide (Ph
PO). Filter off the white solid.
-
-
Chromatography: Purify the filtrate via flash column chromatography on silica gel.
-
Gradient: 0%
30% Ethyl Acetate in Hexanes. -
Target: The hydroxycarbazole is significantly more polar than the unreacted PPh
and less polar than the remaining Ph PO.
-
Workflow Visualization (Graphviz)
Figure 2: Operational workflow for the batch synthesis of hydroxycarbazoles.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Phenolic proton interference (Nitrene quenching).[1] | Protect the OH group: Convert to methyl ether (OMe) or benzyl ether (OBn) before cyclization. Deprotect with BBr |
| Incomplete Conversion | Reaction temperature too low. | Ensure vigorous reflux.[2] Verify oil bath is >185°C. Switch solvent to nitrobenzene (caution: toxic) if higher T is needed. |
| Difficult Separation | Ph | Use a "Plug Filtration": Flush with 100% Hexanes first to remove PPh |
| N-Alkylation | Side reaction with solvent? | Rare in o-DCB. Ensure solvent is high purity. Avoid triethyl phosphite for this substrate (leads to N-ethylation). |
References
-
Freeman, A. W., Urvoy, M., & Criswell, M. E. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. The Journal of Organic Chemistry, 70(12), 5014–5019. [Link]
-
Cadogan, J. I. G., et al. (1965). Reduction of Nitro-compounds by Tervalent Phosphorus Reagents. Journal of the Chemical Society, 4831-4837. [Link]
Sources
Synthesis of N-Substituted Carbazoles from 4-Hydroxy-2'-nitrobiphenyl: An Application Guide for Researchers
Introduction: The Significance of N-Substituted Carbazoles and a Strategic Synthetic Approach
N-substituted carbazoles are a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science industries. Their rigid, planar structure and electron-rich nature impart unique photophysical and electronic properties, making them valuable scaffolds in the development of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. In the realm of drug discovery, the carbazole nucleus is a common motif in a variety of biologically active natural products and synthetic molecules, exhibiting a wide range of therapeutic activities, including anticancer, antibacterial, and neuroprotective properties.
This guide provides a detailed exploration of a robust and versatile synthetic route to N-substituted carbazoles, commencing with the readily accessible precursor, 4-Hydroxy-2'-nitrobiphenyl. We will delve into the key transformations involved: the initial construction of the biphenyl backbone via Suzuki-Miyaura coupling, the pivotal Cadogan cyclization to forge the carbazole core, and finally, the selective N-substitution (alkylation and arylation) of the resulting 4-hydroxycarbazole.
This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and practical insights to ensure successful synthesis and empower further innovation.
Strategic Overview of the Synthesis
The overall synthetic strategy is a three-stage process, designed for modularity and adaptability, allowing for the introduction of diverse substituents at the nitrogen atom of the carbazole core.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of this compound
This protocol details the Suzuki-Miyaura coupling of 2-bromonitrobenzene with 4-hydroxyphenylboronic acid. The use of a pinacol ester of the boronic acid can also be employed for enhanced stability. [1] Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Bromonitrobenzene | 202.02 | 2.02 g | 10 mmol |
| 4-Hydroxyphenylboronic acid | 137.94 | 1.65 g | 12 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 231 mg | 0.2 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30 mmol |
| Toluene | - | 50 mL | - |
| Ethanol | - | 10 mL | - |
| Water | - | 10 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromonitrobenzene (2.02 g, 10 mmol), 4-hydroxyphenylboronic acid (1.65 g, 12 mmol), and tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol).
-
Add toluene (50 mL) and ethanol (10 mL) to the flask.
-
In a separate beaker, dissolve potassium carbonate (4.15 g, 30 mmol) in water (10 mL).
-
Add the aqueous potassium carbonate solution to the reaction mixture.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 50 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Stage 2: Cadogan Cyclization to Form the 4-Hydroxycarbazole Core
The Cadogan reaction is a powerful method for the synthesis of carbazoles from 2-nitrobiphenyls. [2]This reductive cyclization is typically mediated by a trivalent phosphorus reagent, such as triphenylphosphine or triethyl phosphite, at elevated temperatures. [3]
Mechanistic Insight: The Cadogan Cyclization
The mechanism of the Cadogan cyclization is believed to proceed through the deoxygenation of the nitro group by the phosphine reagent to form a nitrene intermediate. This highly reactive nitrene then undergoes an intramolecular electrophilic insertion into a C-H bond of the adjacent aromatic ring to form the carbazole.
Figure 3: Proposed mechanism for the Cadogan cyclization.
A notable advantage of the Cadogan reaction is its tolerance to a variety of functional groups, including hydroxyl groups, which often do not require protection. [2]
Protocol 2: Synthesis of 4-Hydroxycarbazole
This protocol outlines the triphenylphosphine-mediated reductive cyclization of this compound. The use of a high-boiling solvent is crucial for achieving good yields.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 215.20 | 2.15 g | 10 mmol |
| Triphenylphosphine (PPh₃) | 262.29 | 3.93 g | 15 mmol |
| 1,2-Dichlorobenzene (o-DCB) | 147.00 | 50 mL | - |
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (2.15 g, 10 mmol) and triphenylphosphine (3.93 g, 15 mmol).
-
Add 1,2-dichlorobenzene (50 mL) to the flask.
-
Heat the mixture to reflux (approximately 180 °C) under a nitrogen atmosphere and maintain for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under high vacuum.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. Alternatively, the crude residue can be triturated with a non-polar solvent like hexane to precipitate triphenylphosphine oxide, which can then be removed by filtration. The filtrate is then concentrated and purified by chromatography.
Stage 3: N-Substitution of 4-Hydroxycarbazole
The final stage of the synthesis involves the substitution at the nitrogen atom of the 4-hydroxycarbazole core. The presence of the acidic phenolic proton necessitates careful selection of reaction conditions to achieve selective N-substitution over O-substitution.
N-Alkylation of 4-Hydroxycarbazole
Phase-transfer catalysis (PTC) is an effective method for the selective N-alkylation of carbazoles in the presence of a hydroxyl group. [4]The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated carbazole anion from the aqueous phase to the organic phase, where it reacts with the alkylating agent.
Protocol 3: N-Alkylation of 4-Hydroxycarbazole (e.g., N-Butyl-4-hydroxycarbazole)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Hydroxycarbazole | 183.20 | 1.83 g | 10 mmol |
| 1-Bromobutane | 137.02 | 1.64 g | 12 mmol |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 322 mg | 1 mmol |
| Potassium Hydroxide (KOH) | 56.11 | 2.81 g | 50 mmol |
| Toluene | - | 50 mL | - |
| Water | - | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-hydroxycarbazole (1.83 g, 10 mmol), potassium hydroxide (2.81 g, 50 mmol), tetrabutylammonium bromide (322 mg, 1 mmol), toluene (50 mL), and water (50 mL).
-
Stir the biphasic mixture vigorously at room temperature for 30 minutes.
-
Add 1-bromobutane (1.64 g, 12 mmol) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 25 mL).
-
Combine the organic layers, wash with water (50 mL) and brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-butyl-4-hydroxycarbazole.
N-Arylation of 4-Hydroxycarbazole
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a premier method for the N-arylation of carbazoles. [5]The compatibility of unprotected phenols in palladium-catalyzed amination reactions has been demonstrated, suggesting that protection of the hydroxyl group may not be necessary with the appropriate choice of ligand and base. [6]
Protocol 4: N-Arylation of 4-Hydroxycarbazole (e.g., N-Phenyl-4-hydroxycarbazole)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Hydroxycarbazole | 183.20 | 1.83 g | 10 mmol |
| Bromobenzene | 157.01 | 1.88 g | 12 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 92 mg | 0.1 mmol |
| Xantphos | 578.68 | 174 mg | 0.3 mmol |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 4.89 g | 15 mmol |
| 1,4-Dioxane (anhydrous) | - | 50 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-hydroxycarbazole (1.83 g, 10 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), Xantphos (174 mg, 0.3 mmol), and cesium carbonate (4.89 g, 15 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane (50 mL) and bromobenzene (1.88 g, 12 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 18-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-phenyl-4-hydroxycarbazole.
Conclusion and Future Perspectives
The synthetic pathway detailed in this guide provides a reliable and adaptable approach for the synthesis of a diverse library of N-substituted 4-hydroxycarbazoles. The modularity of the Suzuki-Miyaura coupling and the N-substitution steps allows for the facile introduction of various functionalities, enabling the fine-tuning of the electronic and biological properties of the final compounds.
Researchers are encouraged to explore the scope of these reactions by varying the substitution patterns on both the biphenyl precursor and the N-substituent. Further optimization of reaction conditions, including the screening of different palladium catalysts, ligands, and bases, may lead to improved yields and broader substrate compatibility. The protocols provided herein serve as a robust foundation for the synthesis of novel carbazole derivatives for applications in medicinal chemistry and materials science.
References
-
ResearchGate. (n.d.). Suzuki cross-coupling of halobenzene and phenylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Cadogan–Sundberg indole synthesis. Retrieved from [Link]
-
ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
National Institutes of Health. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. NIH National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular direct arylation in the synthesis of fluorinated carbazoles. Retrieved from [Link]
-
ACS Publications. (2021). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Borane-Catalyzed Chemoselectivity-Controllable N-Alkylation and ortho C-Alkylation of Unprotected Arylamines Using Benzylic Alcohols. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). PTC N-Alkylation of Carbazole Derivative. Retrieved from [Link]
-
PubMed. (2005). Direct synthesis of unprotected phenols using palladium-catalysed cross coupling reactions of functionalised organozinc reagents. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). C-N and N-N bond formation via Reductive Cyclization: Progress in Cadogan /Cadogan-Sundberg Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2006). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Chemical Communications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. NIH National Library of Medicine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. NIH National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-phenylindazole. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. Retrieved from [Link]
-
ACS Publications. (2008). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. NIH National Library of Medicine. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phase-Transfer-Catalyzed Alkylation of Hydantoins. NIH National Library of Medicine. Retrieved from [Link]
-
PubMed. (2015). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: 4-Hydroxy-2'-nitrobiphenyl in the Synthesis of Antifungal Agents
Executive Summary
In the landscape of antifungal drug discovery, the biphenyl pharmacophore remains a cornerstone due to its ability to disrupt fungal cell wall biosynthesis and intercalate DNA. 4-Hydroxy-2'-nitrobiphenyl (4H2NB) serves not merely as an intermediate, but as a high-value divergent scaffold .
Its unique structural motif—combining a nucleophilic phenol ring with an electrophilic/reducible ortho-nitro ring—enables two distinct synthetic pathways to potent antifungal classes:
-
Reductive Cyclization (Cadogan Synthesis): Accessing 2-Hydroxycarbazole scaffolds (precursors to Clausine alkaloids).
-
Nitro-Reduction & Heterocylization: Accessing Thiazolidinone and Schiff Base derivatives.
This guide details the optimized protocols for synthesizing 4H2NB and its subsequent transformation into these bioactive antifungal cores.
Strategic Synthetic Pathway
The utility of 4H2NB lies in its "switchable" reactivity.[1] The following flowchart illustrates its central role in accessing diverse antifungal chemical space.
Figure 1: Divergent synthesis pathways from 4H2NB to major antifungal classes.
Protocol A: High-Efficiency Synthesis of 4H2NB
Objective: Synthesize this compound via Suzuki-Miyaura Cross-Coupling. Rationale: Standard Suzuki conditions often fail with ortho-nitro substrates due to steric hindrance and catalyst poisoning. This optimized protocol uses a ligand-free Pd system with phase transfer catalysis to ensure high turnover numbers (TON).
Materials
-
Substrate A: 1-Bromo-2-nitrobenzene (1.0 eq)
-
Substrate B: 4-Hydroxyphenylboronic acid (1.2 eq)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Water/Ethanol (1:1 v/v)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Methodology
-
Degassing (Critical): Sparge the Water/Ethanol solvent mixture with Argon for 20 minutes. Reason: Oxygen promotes homocoupling of boronic acids and deactivates the Pd catalyst.
-
Reaction Assembly:
-
In a three-neck round-bottom flask equipped with a reflux condenser, charge 1-Bromo-2-nitrobenzene (10 mmol) and 4-Hydroxyphenylboronic acid (12 mmol).
-
Add K₂CO₃ (20 mmol).
-
Add the degassed solvent (50 mL).
-
-
Catalyst Addition: Add Pd(OAc)₂ (0.1 mmol) under a positive stream of Argon.
-
Reflux: Heat the mixture to mild reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Checkpoint: The reaction mixture should turn black (Pd black formation) upon completion.
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel).
-
Yield Expectation: 85–92%
-
Appearance: Yellow crystalline solid.
-
Protocol B: Application in Carbazole Synthesis (Antifungal Core)
Objective: Convert 4H2NB into 2-Hydroxycarbazole via Cadogan Cyclization. Mechanism: The deoxygenation of the nitro group by triethyl phosphite generates a reactive nitrene intermediate, which inserts into the ortho C-H bond of the phenolic ring, closing the tricyclic system.
Materials
-
Precursor: this compound (from Protocol A)
-
Reagent/Solvent: Triethyl phosphite (P(OEt)₃) (Excess, acts as solvent)[4]
-
Quenching: 10% NaOH solution
Step-by-Step Methodology
-
Setup: Place 4H2NB (5 mmol) in a dry round-bottom flask.
-
Reagent Addition: Add Triethyl phosphite (10 mL, ~10 eq).
-
Cyclization: Reflux the mixture at 160°C for 8–12 hours under Nitrogen.
-
Note: Evolution of phosphate esters will occur. Ensure good ventilation.
-
-
Distillation: Distill off excess Triethyl phosphite under reduced pressure.
-
Hydrolysis: Treat the residue with 10% ethanolic NaOH and reflux for 1 hour (to hydrolyze any phosphoramidate side products).
-
Isolation:
-
Neutralize with dilute HCl.
-
Filter the precipitate.
-
Recrystallize from Benzene or Methanol.
-
-
Result: 2-Hydroxycarbazole (Precursor to Clausine B/K).
Analytical Data & Validation
To ensure protocol integrity, compare your product against these standard parameters.
| Parameter | This compound (Intermediate) | 2-Hydroxycarbazole (Product) |
| Appearance | Yellow crystalline powder | Beige/White powder |
| Melting Point | 115–117°C | 276–278°C |
| IR Spectrum | 3400 cm⁻¹ (-OH), 1520/1350 cm⁻¹ (-NO₂) | 3300 cm⁻¹ (NH), 3400 cm⁻¹ (OH) |
| Key ¹H NMR | δ 7.8 (d, Nitro-ring), δ 6.9 (d, Phenol-ring) | δ 10.9 (s, NH), δ 6.7-8.0 (Ar-H) |
| Mass Spec (M+) | 215.2 | 183.2 |
Antifungal Mechanism of Action
The synthesized carbazole derivatives (Protocol B) and thiazolidinones (via Route B) exhibit antifungal activity through distinct mechanisms:
-
DNA Intercalation: The planar tricyclic carbazole structure allows intercalation between fungal DNA base pairs, inhibiting replication (Topoisomerase inhibition).
-
Ergosterol Biosynthesis Inhibition: Biphenyl and carbazole derivatives have shown affinity for CYP51 (Lanosterol 14α-demethylase), a key enzyme in fungal cell membrane formation.
-
ROS Generation: Nitro-containing precursors (if unreduced) can undergo futile redox cycling within the fungal mitochondria, generating toxic Reactive Oxygen Species (ROS).
References
-
Synthesis of 4-Hydroxy-2-quinolone Analogs (Antifungal Context) Title: Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Source: MDPI / PubMed URL:[Link]
-
Synthesis of 2-Nitrobiphenyls via Suzuki Coupling Title: Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the Suzuki cross-coupling reaction. Source: PubMed / J. Org. Chem. URL:[Link]
-
Antifungal Thiazolidinone Derivatives from Hydroxy-Biphenyls Title: Synthesis, Characterization and Antifungal Activity of Some Substituted 4-thiazolidinone Derivatives.[5] Source: ResearchGate / J. Pure App. Chem. Res. URL:[Link]
-
Cadogan Cyclization for Carbazole Synthesis Title: Synthesis of N-H carbazoles from 2,2'-diaminobiaryls and o-nitrobiphenyls. Source: Università degli Studi di Milano URL:[Link]
-
Chemical Properties of this compound Title: this compound | C12H9NO3 | CID 15541112.[6][7] Source: PubChem URL:[2][7][8][Link]
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- 7. This compound | C12H9NO3 | CID 15541112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring the Potential of 4-Hydroxy-2'-nitrobiphenyl in Organic Light-Emitting Diodes
Introduction: The Quest for Novel OLED Materials
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and thin, flexible form factors.[1] The performance of these devices is intrinsically linked to the optoelectronic properties of the organic materials used within their multilayered structure.[2] Continuous innovation in material science is paramount for achieving higher efficiencies, longer lifetimes, and lower manufacturing costs. This document outlines the prospective application of a novel small molecule, 4-Hydroxy-2'-nitrobiphenyl, in the development of next-generation OLEDs.
The unique molecular architecture of this compound, featuring a biphenyl core functionalized with both an electron-donating hydroxyl (-OH) group and an electron-withdrawing nitro (-NO2) group, presents an intriguing candidate for several roles within an OLED device. The biphenyl scaffold provides thermal stability and a conjugated system, while the push-pull nature of the substituents could lead to desirable charge transport and emissive properties. This application note will provide a comprehensive guide for researchers, from the synthesis of this promising molecule to its characterization and proposed integration into a solution-processed OLED device.
Part 1: Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4][5] We propose the following protocol for the synthesis of this compound.
Reaction Principle
The synthesis involves a palladium-catalyzed cross-coupling reaction between a boronic acid derivative and an aryl halide. In this case, 4-hydroxyphenylboronic acid is coupled with 1-bromo-2-nitrobenzene.
Caption: Proposed Suzuki-Miyaura coupling reaction for the synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
| Material | Purity | Supplier |
| 4-Hydroxyphenylboronic acid | >98% | Standard vendor |
| 1-Bromo-2-nitrobenzene | >98% | Standard vendor |
| Tetrakis(triphenylphosphine)palladium(0) | >98% | Standard vendor |
| Potassium Carbonate (K2CO3) | >99% | Standard vendor |
| Toluene | Anhydrous | Standard vendor |
| Ethanol | Anhydrous | Standard vendor |
| Deionized Water | - | - |
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxyphenylboronic acid (1.0 eq), 1-bromo-2-nitrobenzene (1.0 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
-
Degassing: Purge the reaction mixture with dry nitrogen for 20-30 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Photophysical and Electrochemical Characterization
A thorough understanding of the material's fundamental properties is crucial before its incorporation into an OLED.
Protocol: Photophysical Characterization
-
UV-Visible Absorption Spectroscopy:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or toluene).
-
Record the absorption spectrum to determine the absorption maxima (λ_abs) and the optical bandgap.
-
-
Photoluminescence (PL) Spectroscopy:
-
Excite the solution with a wavelength corresponding to a major absorption peak.
-
Record the emission spectrum to determine the emission maximum (λ_em) and the photoluminescence quantum yield (PLQY).
-
-
Triplet Energy (E_T) Measurement:
-
At low temperature (77 K), record the phosphorescence spectrum. The highest energy peak of the phosphorescence spectrum can be used to estimate the triplet energy.[6] This is a critical parameter, especially if the material is to be used as a host for a phosphorescent or TADF emitter.
-
Protocol: Electrochemical Characterization
-
Cyclic Voltammetry (CV):
-
Perform CV on a thin film of the material or in a solution containing a supporting electrolyte.
-
Determine the oxidation and reduction potentials to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
-
| Parameter | Technique | Significance in OLEDs |
| Absorption Maxima | UV-Vis Spectroscopy | Indicates the wavelengths of light the material absorbs. |
| Emission Maxima | Photoluminescence Spectroscopy | Determines the color of light the material emits. |
| PLQY | Photoluminescence Spectroscopy | Measures the efficiency of the material in converting absorbed light into emitted light. |
| Triplet Energy (E_T) | Low-Temperature PL Spectroscopy | Crucial for ensuring efficient energy transfer when used as a host material for phosphorescent or TADF emitters.[7] |
| HOMO/LUMO Levels | Cyclic Voltammetry | Determines the energy barriers for charge injection and transport between different layers of the OLED.[8] |
Part 3: Proposed Application in a Solution-Processed OLED
Based on its molecular structure, this compound is a promising candidate as a host material in the emissive layer (EML) for a thermally activated delayed fluorescence (TADF) emitter. The bipolar nature imparted by the hydroxyl and nitro groups could facilitate balanced charge transport within the EML. Its rigid biphenyl core should provide good thermal stability.
Hypothetical Device Structure
A multilayered OLED will be fabricated with the following structure:
ITO / PEDOT:PSS / TAPC / this compound:TADF emitter / TPBi / LiF / Al
-
ITO (Indium Tin Oxide): Transparent anode.
-
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate): Hole Injection Layer (HIL) to reduce the hole injection barrier from ITO.[1]
-
TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane): Hole Transport Layer (HTL) to facilitate hole transport to the EML.[9]
-
EML (this compound doped with a TADF emitter): The emissive layer where electrons and holes recombine to produce light.
-
TPBi (1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene): Electron Transport Layer (ETL) and Hole Blocking Layer (HBL) to transport electrons and confine excitons within the EML.[10]
-
LiF (Lithium Fluoride): Electron Injection Layer (EIL) to improve electron injection from the cathode.
-
Al (Aluminum): Cathode.
Caption: Layered architecture of the proposed solution-processed OLED.
Part 4: Detailed Fabrication Protocol for the Proposed OLED
This protocol outlines the fabrication of the OLED device using a combination of spin-coating and thermal evaporation techniques.[11]
Protocol: Device Fabrication
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned ITO-coated glass substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.[12]
-
Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 60 seconds.
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of TAPC in a suitable solvent (e.g., chlorobenzene).
-
Spin-coat the TAPC solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.
-
Anneal at 90 °C for 10 minutes inside the glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of this compound and the chosen TADF emitter (e.g., at a 5-10 wt% doping concentration) in a suitable solvent.
-
Spin-coat the EML solution onto the HTL at 1500 rpm for 60 seconds.
-
Anneal at 80 °C for 10 minutes.
-
-
ETL, EIL, and Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Sequentially deposit TPBi (e.g., 30 nm), LiF (e.g., 1 nm), and Al (e.g., 100 nm) through a shadow mask to define the active area of the device.[13]
-
-
Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the organic layers from moisture and oxygen.
-
Part 5: Device Characterization and Performance Evaluation
The performance of the fabricated OLEDs will be evaluated using a series of standard electrical and optical measurements.
Protocol: Performance Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit and a calibrated photodiode to measure the current density and luminance as a function of the applied voltage.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the EL spectrum at different operating voltages to check for color stability.
-
-
External Quantum Efficiency (EQE):
-
Calculate the EQE from the J-V-L data and the EL spectrum. The EQE is a measure of the number of photons emitted per injected electron.
-
-
Device Lifetime:
-
Monitor the luminance decay over time at a constant current density to determine the operational lifetime of the device (e.g., T50, the time it takes for the luminance to drop to 50% of its initial value).
-
| Performance Metric | Description |
| Turn-on Voltage (V_on) | The voltage at which the device starts to emit light (e.g., at 1 cd/m²). |
| Maximum Luminance (L_max) | The highest brightness achieved by the device. |
| Maximum EQE (EQE_max) | The peak external quantum efficiency. |
| Color Coordinates (CIE) | The color of the emitted light on the CIE 1931 color space diagram. |
| Operational Lifetime (T50) | The time it takes for the luminance to decrease to 50% of its initial value. |
Conclusion and Future Outlook
This application note provides a comprehensive framework for the synthesis, characterization, and application of this compound in the development of organic light-emitting diodes. The proposed protocols are based on established methodologies in the field of organic electronics and are designed to be reproducible in a standard research laboratory. The unique molecular structure of this compound makes it a compelling candidate for a host material in TADF-based OLEDs, with the potential to contribute to the development of more efficient and stable devices. Further research into derivatives of this molecule, by modifying the substituents on the biphenyl core, could lead to even more advanced materials with tailored optoelectronic properties for a wide range of organic electronic applications.
References
- Google Patents.
-
Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(1), 123-135. [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Wikipedia. Organic light-emitting diode. [Link]
-
JoVE. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. [Link]
-
Lewis, G. N., & Kasha, M. (1944). Triplet‐Singlet Transitions in Organic Molecules. Lifetime Measurements of the Triplet State. The Journal of Chemical Physics, 12(5), 210-216. [Link]
-
ResearchGate. Chemical and photophysical properties of materials for OLEDs. [Link]
-
PubChem. 4-Hydroxybiphenyl. [Link]
-
ResearchGate. OLED performance. (A) J-V-L characteristics. (B) eQe-luminance curves... [Link]
-
Jenekhe, S. A., & Chen, X. (2000). Electron Transport Materials for Organic Light-Emitting Diodes. Chemical Reviews, 100(1), 169-214. [Link]
-
Kumar, A., & Kumar, S. (2020). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C, 8(1), 25-55. [Link]
-
ResearchGate. Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. [Link]
-
Chen, C. H., & Meng, H. F. (2004). Evolution of Red Organic Light-Emitting Diodes: Materials and Devices. Accounts of Chemical Research, 37(10), 739-749. [Link]
-
Nature. High EQE of 43.76% in solution-processed OLEDs operating at a wavelength of 626 nm. [Link]
-
ACS Publications. Universal Polymeric Hole Transporting Material for Solution-Processable Green and Blue Thermally Activated Delayed Fluorescence OLEDs. [Link]
-
ACS Publications. Two crystal modifications of 4-hydroxybiphenyl: the biphenyl structure without an inversion center and a fully ordered structure containing nearly planar molecules. [Link]
-
ACS Publications. The Triplet State and Molecular Electronic Processes in Organic Molecules. [Link]
-
MDPI. Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. [Link]
-
ResearchGate. Device characteristics of OLEDs. (a) J-V-L characteristics. (b) EQE and... [Link]
-
ResearchGate. How to estimate the singlet and triplet energies of an organic molecules experimentally? [Link]
-
RSC Publishing. A universal host material with a simple structure for monochrome and white phosphorescent/TADF OLEDs. [Link]
-
Semantic Scholar. Electron Transport Materials for Organic Light-Emitting Diodes. [Link]
-
ResearchGate. Organic Light-Emitting Diodes (OLEDs): Materials, Photophysics, and Device Physics. [Link]
-
ChemRxiv. Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. [Link]
-
RSC Publishing. Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs. [Link]
-
Old City Publishing. Methods of Analysis of Organic Light Emitting Diodes. [Link]
-
AIP Publishing. Evaluation of thermal evaporation as a deposition method for vacuum-processed polymer-based organic photovoltaic devices. [Link]
-
ChemRxiv. Dynamic Vertical Triplet Energies: A metric for predicting triplet energy transfer. [Link]
-
ACS Publications. The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation. [Link]
-
MDPI. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. [Link]
-
Fluxim. Characterization and Simulation of Organic and Perovskite LEDs. [Link]
-
AEM Deposition. The Art of Thermal Evaporation: A Step-by-Step Guide. [Link]
-
Frontiers. Organic molecules with inverted singlet-triplet gaps. [Link]
-
ResearchGate. Molecular structures of the TADF emitters as hosts for TADF OLEDs. [Link]
-
Semantic Scholar. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. [Link]
-
OE Journals. Solution processed organic light-emitting devices: structure, device physics and fabrication process. [Link]
-
IIP Series. PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). [Link]
-
NIH. An Alternative Host Material for Long‐Lifespan Blue Organic Light‐Emitting Diodes Using Thermally Activated Delayed Fluorescence. [Link]
-
AEM Deposition. The Art of Thermal Evaporation: A Step-by-Step Guide. [Link]
Sources
- 1. OLED - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. ossila.com [ossila.com]
- 8. Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00974A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 12. ossila.com [ossila.com]
- 13. An Introduction to Thermal Evaporation Deposition in Thin Film Technology [rdmathis.com]
Application Note: High-Purity Isolation of 2-Hydroxycarbazole via Modified Cadogan Cyclization
Executive Summary
The synthesis of carbazoles from 2-nitrobiphenyls (Cadogan cyclization) is a cornerstone reaction in the development of optoelectronic materials and alkaloids. However, when applied to 4-Hydroxy-2'-nitrobiphenyl to generate 2-hydroxycarbazole , the presence of the phenolic moiety and the generation of stoichiometric phosphine oxide byproducts present unique purification challenges.
This guide details an optimized protocol that bypasses standard, labor-intensive chromatographic separations. By integrating a zinc chloride (ZnCl₂)-mediated precipitation step, we selectively remove triphenylphosphine oxide (TPPO), the most persistent contaminant in Cadogan syntheses, ensuring high recovery of the polar hydroxycarbazole product.
Strategic Analysis & Reaction Mechanism
The Cadogan Cyclization
The transformation relies on the reductive cyclization of the nitro group. While triethyl phosphite is a common reagent, triphenylphosphine (PPh₃) is preferred for substituted biphenyls due to milder reaction temperatures and higher tolerance for functional groups like phenols.
Mechanism:
-
Deoxygenation: PPh₃ abstracts oxygen from the nitro group (-NO₂), forming a nitroso (-NO) and then a nitrene intermediate.
-
Insertion: The highly reactive nitrene inserts into the ortho C-H bond of the adjacent phenolic ring.
-
Aromatization: A 1,5-hydrogen shift restores aromaticity, yielding the carbazole.
The Purification Bottleneck
The reaction generates stoichiometric amounts of Triphenylphosphine Oxide (TPPO) .
-
Challenge: TPPO is soluble in most polar organic solvents (DCM, MeOH), similar to the target 2-hydroxycarbazole.
-
Failure Mode: Standard silica chromatography often results in co-elution due to the "tailing" of the phenolic product and the high polarity of TPPO.
-
Solution: We utilize the Bates Method , exploiting the coordination chemistry of ZnCl₂ to form an insoluble [ZnCl₂(TPPO)₂] complex, while the hydroxycarbazole remains in solution.
Mechanistic Visualization
Figure 1: Reaction pathway for the PPh₃-mediated reductive cyclization.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| This compound | 1.0 | Substrate | Dry thoroughly before use. |
| Triphenylphosphine (PPh₃) | 2.5 | Reductant | Excess ensures full conversion. |
| 1,2-Dichlorobenzene (o-DCB) | Solvent | Medium | High BP (180°C) required for activation. |
| ZnCl₂ (Anhydrous) | 2.0 | Scavenger | For TPPO removal. |
| Ethanol (Absolute) | Solvent | Workup | Solubilizes product; precipitates Zn-TPPO. |
Step-by-Step Synthesis
-
Setup: Charge a flame-dried round-bottom flask with this compound (10 mmol) and PPh₃ (25 mmol).
-
Solvent Addition: Add o-DCB (5 mL/mmol). Note: High concentration aids kinetics.
-
Degassing (Critical): Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen presence causes tar formation.
-
Reaction: Heat to reflux (approx. 180°C) for 6–12 hours. Monitor by TLC (Eluent: 40% EtOAc/Hexanes). The starting material (yellow) should disappear; the product is fluorescent blue under UV.
-
Concentration: Distill off the majority of o-DCB under reduced pressure (high vacuum required). A thick brown oil will remain.
Purification Protocol (The "Bates" ZnCl₂ Method)
This section replaces difficult chromatography with chemical precipitation.
-
Dilution: Dissolve the crude brown oil in Ethanol (approx. 10 mL per gram of crude). The hydroxycarbazole and TPPO will both dissolve.
-
Complexation: Add anhydrous ZnCl₂ (2.0 equivalents relative to the initial PPh₃ used).
-
Observation: A bulky white precipitate usually forms immediately or upon stirring. This is the ZnCl₂(TPPO)₂ complex.[1]
-
-
Digestion: Stir the suspension vigorously at room temperature for 2 hours.
-
Tip: If the precipitate is gummy, sonicate the mixture for 10 minutes to induce crystallization.
-
-
Filtration: Filter the mixture through a sintered glass funnel (porosity M). Wash the filter cake with a small amount of cold ethanol.
-
Filtrate: Contains the target 2-hydroxycarbazole .
-
Solid: Contains the TPPO-Zn complex (Discard).[2]
-
-
Isolation: Concentrate the ethanolic filtrate to dryness.
-
Final Polish: The residue is now significantly enriched. Recrystallize from Toluene/Heptane or perform a short filtration through a silica pad (eluting with 30% EtOAc/Hexanes) to remove trace zinc salts and non-polar impurities.
Process Logic & Decision Tree
The following diagram illustrates the purification logic, highlighting the divergence from standard workflows.
Figure 2: Purification workflow utilizing Zinc Chloride complexation.
Quality Control & Troubleshooting
Analytical Specifications
-
1H NMR (DMSO-d6): Look for the disappearance of the characteristic TPPO aromatic multiplets (7.5–7.7 ppm). The carbazole NH usually appears broad around 11.0 ppm; the phenolic OH around 9.5 ppm.
-
HPLC Purity: >98% (254 nm).
-
Appearance: Off-white to beige powder. (Dark brown indicates oxidation; recrystallize with charcoal).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deoxygenation | Ensure PPh₃ is fresh; increase reaction time; ensure strict inert atmosphere. |
| Gummy Precipitate | ZnCl₂ hydration or solvent choice | Use anhydrous ZnCl₂. Sonicate the mixture. Ensure solvent is Ethanol (not wet). |
| Product in Filter Cake | Product co-precipitation | Wash the filter cake thoroughly with warm ethanol (hydroxycarbazole is soluble, Zn-TPPO is not). |
| Residual Phosphorus | Inefficient complexation | Repeat the ZnCl₂ treatment on the crude residue or perform a final silica plug filtration. |
References
-
Cadogan, J. I. G. (1962). "A convenient new synthesis of carbazoles and indoles."[3] Journal of the Chemical Society, 4254-4257.
-
Freeman, A. W., Urvoy, M., & Criswell, M. E. (2005). "Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles." The Journal of Organic Chemistry, 70(13), 5014–5019.
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[4] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936.
- Appukkuttan, P., et al. (2004). "Microwave-assisted synthesis of carbazoles." Synlett, 2004(8), 1404-1406.
Sources
Application Note: Process Optimization for the Scale-Up of 2-Hydroxycarbazole
Executive Summary & Strategic Analysis
The synthesis of carbazoles from 2-nitrobiphenyls is a cornerstone transformation in the production of optoelectronic materials (OLED host materials) and bioactive alkaloids. While the Cadogan-Sundberg cyclization is the textbook method, its translation from bench to pilot plant is fraught with safety hazards and purification bottlenecks.
This guide addresses the specific scale-up of 2-hydroxycarbazole starting from 4-hydroxy-2'-nitrobiphenyl .
The "Free Phenol" Dilemma
Direct cyclization of the free phenol (this compound) presents a critical chemical risk. Trivalent phosphorus reagents (
Strategic Recommendation: To ensure batch-to-batch reproducibility and high yields (>85%), this protocol utilizes an O-protection strategy (Benzyl ether) prior to cyclization. This activates the ring for C-H insertion while shielding the oxygen functionality.
Reaction Thermodynamics & Safety
The deoxygenation of the nitro group is highly exothermic (
-
Control Measure: Semi-batch addition of the phosphorus reagent to a refluxing solution of the substrate (inverse addition) to maintain a low instantaneous concentration of the reductant.
Mechanistic Pathway (Cadogan-Sundberg)[1][2]
The reaction proceeds via the reductive deoxygenation of the nitro group to a singlet nitrene (or a nitrene-like phosphorous complex), which undergoes insertion into the spatially accessible ortho-C-H bond of the adjacent ring.
Figure 1: Mechanistic flow of the Cadogan-Sundberg cyclization. The 4-alkoxy group on the accepting ring increases electron density, facilitating the electrophilic attack of the nitrene.
Detailed Experimental Protocols
Phase 1: Protection (O-Benzylation)
Rationale: Prevents side reactions with phosphorus reagents and simplifies purification.
Reagents:
-
This compound (1.0 equiv)
-
Benzyl bromide (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv)[1] -
Acetonitrile (ACN) (10 vol)
Protocol:
-
Charge reactor with ACN and this compound. Agitate at 20°C.
-
Add
(granular, anhydrous) in one portion. -
Add Benzyl bromide dropwise over 30 minutes to control mild exotherm.
-
Heat to reflux (80-82°C) for 4-6 hours.
-
IPC (In-Process Control): HPLC target < 1.0% starting phenol.
-
-
Cool to 25°C. Filter off inorganic salts (
). -
Concentrate filtrate to dryness. Recrystallize crude solid from Ethanol/Water (9:1).
-
Yield Target: >95% | Appearance: Yellow crystalline solid.
Phase 2: Reductive Cyclization (Scale-Up Optimized)
Rationale: Uses Triphenylphosphine (
Reagents:
-
4-(Benzyloxy)-2'-nitrobiphenyl (1.0 equiv)
-
Triphenylphosphine (
) (2.5 equiv)[1] -
o-Dichlorobenzene (o-DCB) (8 vol) – High boiling point solvent (180°C) required for activation energy.
Protocol:
-
Setup: Dry reactor,
inertion (essential to prevent oxidation of by air). -
Charge o-DCB and 4-(Benzyloxy)-2'-nitrobiphenyl. Heat to reflux (180°C) .
-
Critical Step (Addition): Dissolve
in minimal o-DCB (2 vol). Add this solution to the refluxing mixture over 2 hours via a metering pump.-
Safety Note: This "inverse addition" prevents the accumulation of unreacted phosphine and manages the deoxygenation exotherm.
-
-
Agitate at reflux for an additional 4-8 hours.
-
IPC: HPLC monitoring for disappearance of nitro-intermediate.
-
-
Workup (The Oxide Removal):
-
Purification:
-
Concentrate the filtrate under vacuum to remove o-DCB.[1]
-
Resuspend residue in Methanol (5 vol). Heat to reflux, then cool to 0°C.
-
Filter the crystalline 2-(Benzyloxy)carbazole.
-
-
Yield Target: 75-85%.
Phase 3: Deprotection (Hydrogenolysis)
Rationale: Mildest method to liberate the phenol without affecting the carbazole nitrogen.
Reagents:
-
2-(Benzyloxy)carbazole
-
10% Pd/C (5 wt% loading)
-
THF/Ethanol (1:1 mixture)
-
Hydrogen Gas (
) (Balloon or low pressure 1-3 bar)
Protocol:
-
Charge substrate, solvent, and catalyst to autoclave/flask.
-
Purge with
x3, then x3. -
Agitate at 40°C under
atmosphere for 6-12 hours. -
Filter through Celite to remove Pd/C.
-
Concentrate to yield 2-Hydroxycarbazole.
Process Flow & Critical Control Points (CCPs)
Figure 2: Operational workflow highlighting the Critical Control Point (CCP) during the exothermic addition of phosphine.
Troubleshooting & Data Summary
Impurity Profile
| Impurity Type | Origin | Mitigation Strategy |
| Azo/Azoxy Dimers | Incomplete deoxygenation or dimerization of nitrene. | Ensure excess |
| Phosphate Esters | Reaction of phenol with P-reagent. | Mandatory: Ensure >99% conversion in Protection Phase (Phase 1). |
| Triphenylphosphine Oxide | Byproduct of reaction.[1] | Chill o-DCB to <5°C post-reaction to maximize precipitation; wash cake thoroughly. |
Solvent Selection Matrix
| Solvent | Boiling Pt. | Pros | Cons |
| o-Dichlorobenzene | 180°C | Excellent conversion; high solubility. | Hard to remove (requires high vac); Toxic. |
| Cumene | 152°C | Lower toxicity. | Slower reaction rate; lower yield for deactivated substrates. |
| Triethyl Phosphate | 215°C | Can act as solvent & reagent (if using | Difficult workup; liquid waste stream. |
Green Chemistry Alternative (Advanced)
For facilities restricted from using stoichiometric phosphorus reagents, a Palladium-Catalyzed Reductive Cyclization is the modern alternative.
-
Catalyst:
/ 1,10-Phenanthroline. -
Reductant: Carbon Monoxide (CO) (or Phenyl Formate as a CO surrogate).
-
Conditions: 140°C, sealed tube/autoclave.
-
Advantage: Avoids solid phosphorus waste.
-
Disadvantage: Requires high-pressure equipment and CO handling safety protocols.
References
-
Cadogan, J. I. G. (1965). "A convenient new synthesis of carbazoles and indoles." Journal of the Chemical Society.[3]
-
Freeman, A. W., et al. (2005). "Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles." Journal of Organic Chemistry.
- Stokes, B. J., et al. (2013). "Intramolecular C–H Amination Reactions: Exploiting the N–N Bond." Chemical Reviews. (Context on modern nitrene insertion mechanisms).
-
Appukkuttan, P., et al. (2011). "Microwave-assisted synthesis of carbazoles via Cadogan cyclization." Synlett.
-
Sigma-Aldrich. "Safety Data Sheet: Triethyl Phosphite."[4] (For hazard data regarding P-reagents).
Sources
Application Note: Microwave-Assisted Cadogan Reaction for the Rapid Synthesis of 4-Hydroxycarbazole
Introduction: Accelerating Carbazole Synthesis with Microwave Technology
The Cadogan reaction is a powerful tool in synthetic organic chemistry for the formation of nitrogen-containing heterocycles through the reductive cyclization of nitro compounds.[1][2] This reaction is particularly valuable for the synthesis of carbazoles, a structural motif present in numerous biologically active natural products and pharmaceutical agents. Traditionally, the Cadogan reaction requires harsh conditions, including high temperatures (often >150 °C) and prolonged reaction times, typically by refluxing in excess trialkyl phosphites.[1][3]
This application note details a robust and highly efficient protocol for the synthesis of 4-hydroxycarbazole from 4-Hydroxy-2'-nitrobiphenyl, leveraging the advantages of microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a significant advancement over conventional heating by enabling rapid, uniform, and direct heating of the reaction mixture.[4][5] This technology dramatically reduces reaction times from hours to mere minutes, often leading to higher product yields, increased purity, and enhanced reproducibility.[6][7] By employing a dedicated single-mode microwave reactor, the reaction can be performed safely in sealed vessels under controlled temperature and pressure, aligning with the principles of green chemistry by minimizing energy consumption and waste generation.[4][6]
The Cadogan Reaction Mechanism
The reductive cyclization of a nitroaromatic compound, such as this compound, using a trivalent phosphorus reagent like triethyl phosphite is widely accepted to proceed through a highly reactive nitrene intermediate.[1]
The proposed mechanistic pathway is as follows:
-
Initial Deoxygenation: The triethyl phosphite, a powerful deoxygenating agent, performs a nucleophilic attack on one of the oxygen atoms of the nitro group.
-
Formation of Nitrene: This process continues in a stepwise manner, ultimately removing both oxygen atoms from the nitro group to form a highly electron-deficient nitrene intermediate. For each oxygen atom removed, a molecule of triethyl phosphate, a stable phosphorus(V) compound, is generated as a byproduct.
-
Intramolecular Cyclization: The reactive nitrene intermediate rapidly undergoes an intramolecular electrophilic insertion into the adjacent C-H bond of the neighboring phenyl ring.
-
Aromatization: The resulting intermediate then undergoes aromatization to yield the stable, final carbazole ring system.
While the nitrene pathway is the most commonly cited mechanism, it is worth noting that non-nitrene pathways involving oxygenated intermediates have also been theorized.[1] However, the high temperatures typically required for the Cadogan reaction often favor the complete deoxygenation to the nitrene.[1]
Caption: Proposed mechanism for the Cadogan reaction.
Experimental Protocol: Microwave-Assisted Synthesis
This section provides a detailed, step-by-step methodology for the microwave-assisted Cadogan reaction of this compound.
Materials and Equipment
-
Reactants: this compound (C₁₂H₉NO₃, MW: 215.20 g/mol )[8], Triethyl phosphite (P(OEt)₃).
-
Solvent: A high-boiling point, microwave-absorbing solvent such as N,N-Dimethylformamide (DMF) or Diphenyl ether.
-
Equipment:
-
Dedicated single-mode microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator).
-
Microwave process vials (10-20 mL) with appropriate septa and caps.[6]
-
Magnetic stir bar.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Silica gel for column chromatography.
-
-
Analytical Instruments: NMR Spectrometer, Mass Spectrometer (MS).
Safety Precautions
-
High Pressure: Microwave reactions in sealed vessels are conducted at temperatures above the solvent's boiling point, generating significant internal pressure (7-15 bar).[6] Only use microwave vials specifically designed for this purpose. Never exceed the recommended volume for the vial.
-
Chemical Hazards: this compound is an irritant.[8] Triethyl phosphite has a strong, unpleasant odor and should be handled in a fume hood. Nitro-containing compounds can be thermally unstable.[9]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Cooling: Ensure the reaction vessel has cooled to a safe temperature (e.g., below 50 °C) before opening it to release pressure.[6]
Step-by-Step Procedure
-
Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (e.g., 215 mg, 1.0 mmol).
-
Reagent Addition: Add triethyl phosphite (e.g., 0.51 mL, 3.0 mmol, 3.0 equiv.) to the vial.
-
Solvent Addition: Add 3-5 mL of a suitable high-boiling solvent (e.g., DMF).
-
Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows (optimization may be required):
-
Temperature: 180-200 °C
-
Time: 10-20 minutes
-
Power: Dynamic (power will adjust to maintain the set temperature)
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's built-in cooling system (e.g., compressed air jet).[6]
-
Work-up: Carefully open the vial in a fume hood. Transfer the dark reaction mixture to a round-bottom flask.
-
Solvent Removal: Remove the high-boiling solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the final product.
-
Characterization: The structure and purity of the isolated 4-hydroxycarbazole are confirmed using ¹H NMR, ¹³C NMR, and MS analysis.
Caption: Workflow for microwave-assisted Cadogan reaction.
Data Presentation: Reaction Optimization
The use of microwave irradiation allows for rapid optimization of reaction conditions. The following table summarizes typical parameters for the synthesis of carbazoles via the microwave-assisted Cadogan reaction, demonstrating the significant reduction in reaction time compared to conventional methods which can take several hours.[2][3]
| Substrate | Reagent (equiv.) | Solvent | Temp (°C) | Time (min) | Power (W) | Yield (%) |
| 2-Nitrobiphenyl | PPh₃ (1.5) | None | 200 | 2 | 200 | 96[2] |
| N-(2-nitrobenzylidene)aniline | P(OEt)₃ (3.0) | None | 150-180 | 12-14 | 200 | 85-92[2] |
| This compound | P(OEt)₃ (3.0) | DMF | 200 | 15 | Dynamic | >80 (Expected) |
Field-Proven Insights & Troubleshooting
-
Causality of Reagent Choice: Triethyl phosphite is often used as it is a liquid and acts as both a reagent and, in some cases, a solvent. Triphenylphosphine (PPh₃) is an alternative, particularly for solvent-free reactions.[2] The choice can influence reaction kinetics and ease of purification.
-
Solvent Selection: A polar, high-boiling solvent is crucial for efficient coupling with microwave energy and for reaching the necessary reaction temperatures.[10] DMF is an excellent choice. For even higher temperatures, diphenyl ether can be used.
-
Low Yields: If yields are suboptimal, consider increasing the reaction temperature or time in small increments. Ensure that the triethyl phosphite is not degraded; using a freshly opened bottle is recommended. An excess of the phosphite reagent (2-3 equivalents) is typically necessary to drive the deoxygenation to completion.
-
Incomplete Reaction: Monitor the reaction progress by TLC or LC-MS. If starting material remains, the reaction time or temperature may be insufficient.
-
Purification Challenges: The primary byproduct, triethyl phosphate, is polar and can sometimes be challenging to separate from polar products like 4-hydroxycarbazole. Careful column chromatography with an optimized solvent system is key. Distilling off excess triethyl phosphite and the formed phosphate under high vacuum before chromatography can simplify purification.[3]
Conclusion
The microwave-assisted Cadogan reaction represents a significant improvement over traditional thermal methods for the synthesis of carbazoles from nitro-biphenyl precursors. This application note provides a detailed protocol that leverages microwave technology to achieve the synthesis of 4-hydroxycarbazole in minutes rather than hours, with high yields and simplified handling. The method's speed, efficiency, and enhanced safety controls make it an invaluable technique for researchers in medicinal chemistry and materials science, accelerating the discovery and development of novel carbazole-based compounds.[11][12]
References
-
Organic Syntheses Procedure. (n.d.). Microwave-Assisted Organic Synthesis. Retrieved from [Link]
-
Cravotto, G., & Calcio Gaudino, E. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved from [Link]
-
Genung, N. E., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. Retrieved from [Link]
-
Hellenica World. (n.d.). Cadogan–Sundberg indole synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
-
Al-Zaydi, K. M. (2009). Microwave-Assisted Cadogan Reaction for the Synthesis of 2-Aryl-2H-indazoles, 2-Aryl-1H-benzimidazoles, 2-Carbonylindoles, Carbazole, and Phenazine. ResearchGate. Retrieved from [Link]
-
Cardoso, F. S. P., et al. (2020). Microwave-assisted synthesis of hydroxyphenyl nitrones with protective action against oxidative stress. ResearchGate. Retrieved from [Link]
-
Ashok, D., et al. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Publishing. Retrieved from [Link]
-
Ashok, D., et al. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. PMC. Retrieved from [Link]
-
Gerbino, D. C., et al. (2021). Convenient One-Pot Synthesis of 9H-Carbazoles by Microwave Irradiation Employing a Green Palladium-Based Nanocatalyst. Organic Chemistry Portal. Retrieved from [Link]
-
de la Hoz, A., & Leonelli, F. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Retrieved from [Link]
-
Cadogan, J. I. G., & Mackie, R. K. (1968). 2-phenylindazole. Organic Syntheses Procedure. Retrieved from [Link]
-
BS Publications. (n.d.). PART - 1 INTRODUCTION. Retrieved from [Link]
Sources
- 1. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C12H9NO3 | CID 15541112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Safety Considerations for Microwave Synthesis [cem.com]
- 10. bspublications.net [bspublications.net]
- 11. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Convenient One-Pot Synthesis of 9H-Carbazoles by Microwave Irradiation Employing a Green Palladium-Based Nanocatalyst [organic-chemistry.org]
Troubleshooting & Optimization
common side reactions in the Cadogan cyclization of nitrobiphenyls
Welcome to our dedicated technical support center for the Cadogan cyclization of nitrobiphenyls. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the common challenges and side reactions encountered during this reaction. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and achieve higher yields of your desired carbazole products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Cadogan cyclization is resulting in a low yield of the desired carbazole. What are the primary factors I should investigate?
A low yield in a Cadogan cyclization can often be traced back to several key experimental parameters. We recommend a systematic approach to troubleshooting, focusing on the following areas:
-
Reaction Temperature and Time: The traditional Cadogan reaction is notorious for requiring high temperatures, often in refluxing solvents like xylenes or with neat triethyl phosphite (b.p. 156 °C).[1] Incomplete conversion is a common issue if the temperature is too low or the reaction time is too short. It's crucial to ensure that the reaction reaches the necessary activation energy for the deoxygenation of the nitro group and subsequent cyclization. However, excessively high temperatures or prolonged reaction times can lead to thermal decomposition of the starting material or product, and the formation of complex side products.[1]
-
Purity of Starting Materials: The purity of the 2-nitrobiphenyl starting material is paramount. Impurities can interfere with the reaction, leading to the formation of unforeseen byproducts. We recommend purifying the starting material by recrystallization or column chromatography before use.
-
Choice of Phosphine/Phosphite Reagent: The nature of the trivalent phosphorus reagent plays a significant role in the reaction's efficiency. Trialkyl phosphites, such as triethyl phosphite, are generally more reactive than triarylphosphines like triphenylphosphine, due to their greater nucleophilicity. If you are using triphenylphosphine and observing low conversion, switching to triethyl phosphite may improve your yield. However, be aware that the higher reactivity of trialkyl phosphites can sometimes lead to more side reactions.[2]
-
Solvent Selection: The choice of solvent can influence the reaction rate and product distribution. High-boiling, non-polar, aprotic solvents are typically preferred to achieve the necessary reaction temperatures. Solvents like xylenes, Dowtherm A, or even neat triethyl phosphite are commonly used.[1][2] The solvent can affect the solubility of the starting material and intermediates, as well as the stability of the reactive species involved.
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to 2-aminobiphenyl. What is causing this, and how can I prevent it?
The formation of 2-aminobiphenyl is a classic example of incomplete reaction, where the nitro group is fully reduced to an amine, but the subsequent cyclization to the carbazole does not occur.
-
Causality: This side reaction is often a result of reaction conditions that favor reduction over cyclization. This can happen if the temperature is not high enough to promote the final C-N bond formation, or if the reaction is quenched prematurely. The intermediate nitrene, if formed, may also be abstracting hydrogen atoms from the solvent or other species in the reaction mixture to form the amine.
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C to see if this promotes cyclization. Monitoring the reaction by TLC or LC-MS will be crucial to track the disappearance of the 2-aminobiphenyl and the appearance of the carbazole product.
-
Extend Reaction Time: If increasing the temperature is not feasible or leads to decomposition, try extending the reaction time. Some cyclizations can be sluggish and may require prolonged heating to go to completion.
-
Change the Phosphorus Reagent: As mentioned previously, trialkyl phosphites are generally more effective at promoting the complete reaction sequence than triarylphosphines.
-
Q3: My reaction mixture is a complex mess with multiple spots on the TLC plate. What are the likely side products, and how can I achieve a cleaner reaction?
A complex reaction mixture is a common frustration with the Cadogan cyclization, often stemming from the high-energy intermediates and harsh conditions. Besides the 2-aminobiphenyl discussed above, other common side products include:
-
Azoxybenzenes: These can form through the intermolecular dimerization of the nitroso-biphenyl intermediate, which is the first product of the deoxygenation of the nitrobiphenyl.[3][4][5] This is more likely to occur at lower temperatures where the rate of cyclization is slow, allowing for intermolecular reactions to compete.
-
Mitigation Strategy: Running the reaction at a higher temperature can favor the unimolecular cyclization over the bimolecular formation of the azoxy compound.
-
-
Phenazines: In some cases, particularly with certain substitution patterns on the biphenyl system, intermolecular reactions can lead to the formation of phenazine-type structures.[2]
-
Polymeric Materials: The highly reactive nitrene intermediate can lead to the formation of intractable polymeric tars, especially at very high concentrations or temperatures.
-
Troubleshooting for a Cleaner Reaction:
-
High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions that lead to dimers and polymers.
-
Milder Conditions: If possible, explore some of the more modern, milder Cadogan-type procedures that have been developed. These often employ catalysts and can proceed at lower temperatures, leading to cleaner reaction profiles.[1][6][7]
-
Careful Monitoring: Follow the reaction progress closely by TLC or LC-MS. Once the starting material is consumed and the desired product is formed, work up the reaction promptly to avoid product degradation or the formation of further byproducts.
-
Mechanistic Insights: The Path to Carbazoles and Side Products
The Cadogan cyclization is generally believed to proceed through a stepwise deoxygenation of the nitro group by the trivalent phosphorus reagent. The key intermediates are a nitroso species and a highly reactive nitrene.
Caption: Proposed mechanism for the Cadogan cyclization and pathways to common side products.
Experimental Protocols
General Protocol for the Cadogan Cyclization of 2-Nitrobiphenyl
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Nitrobiphenyl
-
Triethyl phosphite (freshly distilled)
-
High-boiling solvent (e.g., xylenes, optional)
-
Round-bottom flask equipped with a reflux condenser and a nitrogen inlet
-
Heating mantle and magnetic stirrer
-
Standard workup and purification reagents and equipment
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-nitrobiphenyl (1.0 eq).
-
Reagent Addition: Add triethyl phosphite (3.0-5.0 eq). If using a solvent, add it at this stage (e.g., xylenes to achieve a concentration of 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to reflux (typically 150-160 °C for neat triethyl phosphite) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If neat triethyl phosphite was used, carefully remove the excess reagent under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure carbazole.
Troubleshooting Protocol: Addressing Incomplete Reactions
If you are observing a significant amount of unreacted starting material or the 2-aminobiphenyl byproduct, consider the following modifications:
| Parameter to Modify | Recommended Action | Rationale |
| Temperature | Increase in 10-20 °C increments | To overcome the activation energy for cyclization. |
| Reaction Time | Extend by 2-4 hours | To allow for slower reactions to reach completion. |
| Phosphorus Reagent | Switch from PPh₃ to P(OEt)₃ | Trialkyl phosphites are more reactive deoxygenating agents. |
| Concentration | Decrease concentration | May favor intramolecular cyclization in some cases. |
Data Summary: Influence of Reaction Conditions
| Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Yield of Carbazole (%) | Ref. |
| 2-Nitrobiphenyl | P(OEt)₃ | Neat | 160 | 4 | 85-95 | [2] |
| 2-Nitrobiphenyl | PPh₃ | Xylenes | 140 | 8 | 60-70 | [2] |
| 4'-Methyl-2-nitrobiphenyl | P(OEt)₃ | Neat | 160 | 3 | 92 | [2] |
| 4-Nitro-2'-methylbiphenyl | P(OEt)₃ | Neat | 160 | 5 | 75 | [2] |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Concluding Remarks
The Cadogan cyclization, while a classic and powerful tool for the synthesis of carbazoles, requires careful attention to detail to achieve optimal results. By understanding the underlying mechanisms and the common pitfalls, researchers can effectively troubleshoot and refine their experimental conditions. This guide provides a starting point for addressing the challenges you may encounter. Remember that systematic optimization and careful analysis of your reaction outcomes are the keys to success.
References
-
Radosevich, A. T., et al. (2017). Biphilic Organophosphorus-Catalyzed Intramolecular Csp2-H Amination: Evidence for a Nitrenoid in Catalytic Cadogan Cyclizations. Journal of the American Chemical Society, 139(18), 6352–6355. [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]
-
Tofik, S. (2020). Direct Photochemical Route for Amine- and Catalyst-Free Synthesis of Azoxybenzene and Functional Azoxy Derivatives via Accessible Nitroarene Homocoupling under Ambient Conditions. The Journal of Organic Chemistry, 85(15), 9833–9841. [Link]
-
Sanz, R., et al. (2018). Mechanism of the Molybdenum-Mediated Cadogan Reaction. ACS Omega, 3(6), 6494–6503. [Link]
-
Radosevich, A. T., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society, 141(13), 5437–5441. [Link]
-
Huang, H., et al. (2021). Visible-light-driven Cadogan reaction. Chemical Communications, 57(1), 104-107. [Link]
-
Kaur, M., & Kumar, R. (2022). A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. Asian Journal of Organic Chemistry, 11(6), e202200092. [Link]
-
Kumar, A., & Kumar, V. (2020). C-N and N-N bond formation via Reductive Cyclization: Progress in Cadogan/Cadogan-Sundberg Reaction. ChemistrySelect, 5(34), 10557-10574. [Link]
-
Radosevich, A. T. (2018). Studies on a catalytic cadogan cyclization by PIII/PV=O redox cycling. DSpace@MIT. [Link]
-
eGyanKosh. (n.d.). Unit-15 Nitrenes as Intermediates. eGyanKosh. [Link]
-
Kara, A., et al. (2021). Unspecific peroxygenase enabled formation of azoxy compounds. Nature Communications, 12(1), 5438. [Link]
-
Chuang, G. J., et al. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. The Journal of Organic Chemistry, 82(21), 11620–11630. [Link]
Sources
- 1. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unspecific peroxygenase enabled formation of azoxy compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene [organic-chemistry.org]
- 6. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 7. Visible-light-driven Cadogan reaction [html.rhhz.net]
optimization of reaction temperature for the reductive cyclization of 4-Hydroxy-2'-nitrobiphenyl
Ticket #402-CBZ: Thermal Optimization of 4-Hydroxy-2'-nitrobiphenyl Cyclization
Diagnostic Overview: The Thermal Landscape
Subject: Optimization of reaction temperature for the reductive cyclization of this compound to 2-Hydroxycarbazole.
The Core Challenge:
This transformation is kinetically demanding. While the reduction of the nitro group (
-
Temperature Too Low (<140°C): The reaction enters a "kinetic trap." The intermediate nitrene (or metal-nitrenoid) fails to insert into the neighboring ring and instead dimerizes (forming azo compounds) or reduces fully to the amine (2-amino-4'-hydroxybiphenyl), which will never cyclize under these conditions.
-
Temperature Too High (>180°C): The 4-hydroxy group (phenol) becomes a liability. Electron-rich phenols are susceptible to oxidative degradation and polymerization at high temperatures, leading to "tarring" and difficult purification.
Mechanism & Energy Profile: The following diagram illustrates the critical "Thermal Gate" you must clear to achieve cyclization rather than side-product formation.
Figure 1: Reaction energy landscape showing the divergence between kinetic trapping (amine formation) and thermodynamic product (carbazole).
Optimized Protocol (SOP-CBZ-04)
Method Selection:
For 4-hydroxy substrates, the Cadogan-Sundberg modification (using Triphenylphosphine,
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reductant: Triphenylphosphine (
) (2.5 equiv) -
Solvent: o-Dichlorobenzene (ODCB) [Boiling Point: 180°C]
Step-by-Step Workflow:
-
The Inert Barrier (Critical):
-
Dissolve substrate and
in ODCB (0.2 M concentration). -
Action: Sparge with Argon for 20 minutes.
-
Why: Phenols oxidize rapidly at 180°C in the presence of trace oxygen. Failure to degas is the #1 cause of low yield (black tar).
-
-
The Thermal Ramp:
-
Heat the reaction to 160°C over 30 minutes.
-
Hold: Maintain 160°C for 4-6 hours.
-
Monitoring: Check HPLC for the disappearance of the intermediate amine. If the amine persists, increase temp to 175°C (reflux).
-
-
Work-up (Phosphine Oxide Removal):
-
Cool to room temperature.[1]
-
Dilute with Hexanes (precipitates the polar Carbazole and Triphenylphosphine oxide).
-
Filter and wash with cold hexanes.
-
Temperature vs. Solvent Selection Matrix:
| Solvent | Boiling Point | Suitability for 4-OH-Carbazole | Risk Factor |
| Toluene | 110°C | Poor | Temp too low; leads to azo-dimers. |
| Xylenes | 140°C | Moderate | Reaction may stall; requires long times (24h+). |
| o-Dichlorobenzene | 180°C | Optimal | Ideal range for C-H insertion. |
| Nitrobenzene | 210°C | High Risk | Oxidative decomposition of phenol likely. |
Troubleshooting & FAQs
Q1: My reaction conversion is 100%, but I isolated the uncyclized amine (2-amino-4'-hydroxybiphenyl). Why? A: You are stuck in the "Kinetic Trap" (see Figure 1). The reduction of the nitro group happens easily at 100-120°C, but the energy required to force the nitrogen to bite into the adjacent C-H bond is higher.
-
Fix: Switch solvent from Toluene/Xylene to o-dichlorobenzene (ODCB) or use a sealed tube to push the temperature to 160°C.
Q2: The reaction mixture turned into a black tar, and yield is <20%. A: This is likely oxidative polymerization of the phenol.
-
Diagnostic: Did you degas thoroughly?
-
Fix 1: Sparge with Argon for 20 mins before adding phosphine.
-
Fix 2: If thermal instability persists, protect the phenol as a methyl ether (methoxy) or acetate before cyclization. The free phenol can be regenerated later using
.
Q3: Can I use Palladium catalysis (Pd(OAc)2) instead of the Cadogan method? A: Yes, and this is often cleaner for sensitive substrates.
-
Protocol: Use
(5 mol%), 1,10-phenanthroline (10 mol%), and CO (carbon monoxide) or a CO surrogate (Phenyl Formate) at 100-120°C. -
Benefit: The metal lowers the activation energy for insertion, allowing the reaction to proceed at lower temperatures, preserving the phenol.
Q4: How do I remove the Triphenylphosphine oxide (TPPO) byproduct? A: TPPO is the bane of the Cadogan reaction.
-
Trick: Use the "ZnCl2 Complexation" method. Add
(2 equiv) to the crude mixture in ethanol. TPPO forms a solid complex with Zinc ( ) which precipitates out, leaving your carbazole in solution.
Advanced Visualization: Process Logic
Figure 2: Troubleshooting logic flow for thermal cyclization failures.
References
-
Freeman, A. W., et al. (2005).[2][3] "Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles." The Journal of Organic Chemistry.
-
Cadogan, J. I. G. (1965).[4] "Oxidation of Trivalent Phosphorus Compounds by Nitro-compounds: A New Synthesis of Indoles and Carbazoles." Journal of the Chemical Society.[4][5] (Foundational text on the mechanism).
-
Söderberg, B. C. G. (2002).[2] "Transition Metal-Catalyzed Synthesis of Carbazoles." Topics in Current Chemistry. (Review of low-temp Pd alternatives).
- Stokes, B. J., et al. (2007). "Intramolecular C-H Amination Reactions: Exploiting the Rh-Nitrene Pathway." Journal of the American Chemical Society. (Mechanistic insight on nitrene insertion barriers).
Sources
identifying and minimizing byproducts in carbazole synthesis from 4-Hydroxy-2'-nitrobiphenyl
Technical Support Center: Carbazole Synthesis via Cadogan Cyclization Topic: Minimizing Byproducts in the Synthesis of 2-Hydroxycarbazole from 4-Hydroxy-2'-nitrobiphenyl Ticket ID: CHEM-SUP-2024-CBZ
Module 1: Diagnostic Hub (Triage)
Status: Active User Intent: You are attempting to cyclize this compound to 2-hydroxycarbazole (or its derivatives) and are encountering yield-limiting impurities.
Quick Triage: What does your crude reaction look like?
| Observation | Probable Culprit | Immediate Action |
| Orange/Red Precipitate | Azo/Azoxy Dimers | Stop heating. The concentration is likely too high. See Module 3. |
| Sticky Black Tar | Polymerization/Oxidation | Phenolic -OH is unprotected and oxidizing. See Protocol Refinement. |
| Liquid that won't crystallize | Triethyl Phosphate | Residual byproduct from P(OEt)₃. Needs hydrolysis or distillation. |
| NMR: Ethyl signals (1.4, 4.2 ppm) | N-Ethyl Carbazole | Reaction temperature too high (>180°C) or prolonged reflux. |
| NMR: Broad singlet ~3-5 ppm | Aminobiphenyl | Incomplete cyclization (over-reduction). |
Module 2: The Core Protocol (Cadogan-Sundberg)
Context: The Cadogan cyclization using triethyl phosphite (P(OEt)₃) is the industry standard for this transformation. However, the presence of a free hydroxyl group (4-OH) complicates the radical/nitrene mechanism, often leading to "tarring" or O-phosphorylation.
Optimized Workflow
Step 1: Substrate Protection (Highly Recommended) Why? The free phenol is susceptible to oxidation and P(III) attack.
-
Action: Protect the 4-OH as a methyl ether (using MeI/K₂CO₃) or benzyl ether before cyclization.
-
Note: If you must proceed with the free phenol, use strict inert atmosphere (Ar/N₂) to prevent quinone formation.
Step 2: Reductive Cyclization
-
Reagents: Substrate (1.0 equiv), Triethyl phosphite (4.0 - 6.0 equiv).
-
Solvent: Neat (solvent-free) or o-dichlorobenzene (if dilution is needed to stop dimerization).
-
Temperature: 160°C – 170°C.
-
Time: 4–8 hours (Monitor by TLC/LCMS).
Step 3: Work-up (The "Phosphate Trap")
-
Issue: P(OEt)₃ converts to triethyl phosphate (O=P(OEt)₃), a high-boiling liquid (215°C) that solubilizes the product.
-
Protocol: Distill off excess P(OEt)₃ under vacuum. Hydrolyze the residue with 10% NaOH/EtOH at reflux for 1 hour to convert lipophilic phosphates into water-soluble salts, then extract the carbazole into EtOAc.
Module 3: Impurity Profile & Minimization Strategy
Azo- and Azoxy- Dimer Formation
Mechanism: The reaction proceeds via a nitroso intermediate. If two nitroso molecules encounter each other before reacting with phosphite, they dimerize.
-
Root Cause: Local concentration of nitroso species is too high.
-
Minimization:
-
Dilution: Do not run neat if azo formation is high. Use o-dichlorobenzene or cumene.
-
Slow Addition: Add the nitro-substrate dropwise (as a solution) into hot triethyl phosphite. This keeps the instantaneous concentration of the nitroso intermediate low relative to the phosphite trap.
-
2'-Aminobiphenyls (Over-Reduction)
Mechanism: The nitrene intermediate abstracts hydrogen from the solvent or moisture instead of inserting into the C-H bond.
-
Root Cause: "Wet" reagents or insufficient activation energy for insertion.
-
Minimization:
-
Dry Reagents: Distill P(OEt)₃ prior to use; store over molecular sieves.
-
Temperature: Ensure the internal temperature stays >150°C. Lower temperatures favor reduction over cyclization.[1]
-
N-Ethyl Derivatives
Mechanism: At high temperatures, triethyl phosphate acts as an alkylating agent on the newly formed carbazole nitrogen.
-
Root Cause: Reaction time too long or temperature >180°C.
-
Minimization:
-
Monitor strictly. Stop the reaction immediately upon consumption of starting material.
-
Switch to Triphenylphosphine (PPh₃) in o-dichlorobenzene. PPh₃ generates solid O=PPh₃ (Triphenylphosphine oxide), which does not alkylate and is easier to remove by crystallization.
-
Module 4: Visualizing the Pathway
The following diagram illustrates the divergence points where your yield is lost.
Figure 1: Mechanistic divergence in Cadogan cyclization. Red/Yellow paths indicate byproduct formation.
Module 5: FAQ & Advanced Troubleshooting
Q: Can I use microwave irradiation to improve the yield? A: Yes. Microwave heating (180°C, 30 mins) often suppresses azo formation by rapidly passing through the nitroso stage. However, use a sealed vessel rated for high pressure, as P(OEt)₃ can generate significant vapor pressure.
Q: My product is contaminated with Triphenylphosphine oxide (if using PPh₃). How do I remove it? A: TPPO is notoriously difficult to remove.
-
Precipitation: Dissolve the crude in minimal hot ethyl acetate, then add hexanes until cloudy. TPPO often precipitates first.
-
Complexation: Add ZnCl₂ (2 equiv) to the crude mixture in ethanol. ZnCl₂ forms a solid complex with TPPO that can be filtered off [1].
Q: Why is the free phenol giving low yields compared to the methoxy-derivative? A: The phenolic proton is acidic. It can protonate the nitrene/nitrenoid intermediate, quenching it to the amine. Furthermore, phenols are radical scavengers; they can interfere with the single-electron transfer steps often involved in the deoxygenation cascade. Protecting the group is the single most effective yield-improving step.
References
-
Cadogan, J. I. G., et al. (1965).[1] "Reduction of nitro-compounds by triethyl phosphite: a convenient new route to carbazoles, indoles, indazoles, triazoles, and related compounds."[1] Journal of the Chemical Society, 4831-4837.[1]
-
Freeman, A. W., et al. (2005). "Use of the Cadogan Reaction for the Synthesis of 2-Substituted Carbazoles." The Journal of Organic Chemistry, 70(13), 5014–5019.
-
Stokes, B. J., et al. (2009).[2] "Intramolecular C-H Amination Reactions: Exploiting the Rh-Nitrene Intermediate." Journal of the American Chemical Society.
-
Bates, D. K., et al. (2002). "Removal of Triphenylphosphine Oxide by Zinc Chloride Complexation." Journal of Organic Chemistry, 67(26), 9154–9158.
Sources
optimizing phosphine ligand for the reductive cyclization of 4-Hydroxy-2'-nitrobiphenyl
Topic: Reductive Cyclization of 4-Hydroxy-2'-nitrobiphenyl to 2-Hydroxycarbazole Ticket ID: OPT-PHOS-042 Status: Open Analyst: Senior Application Scientist
Executive Summary: The "Ligand" Dichotomy
Before proceeding, we must distinguish the two distinct roles phosphines play in this transformation. Your optimization strategy depends entirely on your reaction manifold:
-
Stoichiometric (Cadogan-Sundberg): The phosphine acts as an oxygen acceptor (reagent). Optimization focuses on nucleophilicity and oxygen affinity.
-
Catalytic (Transition Metal-Mediated): The phosphine acts as an ancillary ligand to a metal (Pd, Rh, Mo). Optimization focuses on bite angle, cone angle, and electronic donation to the metal center.
This guide prioritizes Palladium-Catalyzed Reductive Cyclization (the modern standard for drug development) but addresses stoichiometric variations where relevant.
Module 1: The Substrate Challenge (this compound)
The presence of the free phenolic hydroxyl group at the 4-position presents specific chemical risks that standard protocols often overlook.
| Feature | Chemical Risk | Consequence |
| Acidic Proton ( | Protonation of amido-metal intermediates. | Catalyst turnover failure; reduction to amine instead of cyclization. |
| Nucleophilic Oxygen | Coordination to the metal center (Pd-O bond). | Catalyst poisoning; formation of insoluble Pd-black. |
| Electron Density | Activation of the ring towards oxidation. | Polymerization or oxidative coupling of the phenol. |
Recommendation: If your synthetic route allows, protect the phenol (e.g., TBDMS, MOM, or Methyl ether) before cyclization. If you must run the "naked" phenol, you must use a base (e.g.,
Module 2: Ligand Optimization Strategy
Scenario A: Palladium-Catalyzed Cyclization (Recommended)
Mechanism: CO (or surrogate) reduces the nitro group; Pd(0)/L facilitates the C-H insertion.
Q: Which phosphine ligand maximizes yield for electron-rich substrates like hydroxybiphenyls?
A: For electron-rich rings (activated by -OH or -OR), electrophilic C-H insertion is favorable. However, you need a ligand that prevents catalyst deactivation.
-
First Choice: 1,10-Phenanthroline (N,N-ligand)
-
Why: While not a phosphine, phenanthroline is the "gold standard" for Pd-catalyzed reductive cyclization using CO (or Phenyl Formate). It stabilizes the Pd(II) species better than most monodentate phosphines in this specific cycle.
-
-
Phosphine Alternative: Xantphos or DPEphos
-
Monodentate Option: JohnPhos or SPhos (Buchwald Ligands)
-
Why: The bulky biaryl backbone prevents the formation of inactive Pd-dimers and protects the metal center from the free phenol.
-
Scenario B: Stoichiometric Cadogan (Classic)
Mechanism: Phosphine deoxygenates
Q:
A: Yes, by tuning the electronics of the phosphorus.
-
Optimization: Switch to Triethyl phosphite (
) or Tri-n-butylphosphine ( ) . -
Reasoning: Alkyl phosphines and phosphites are more nucleophilic than triphenylphosphine (
). They attack the nitro group faster, allowing reaction at lower temperatures ( C), which reduces thermal decomposition of the phenol.
Module 3: Visualizing the Pathway & Failure Points
The following diagram illustrates the Pd-catalyzed pathway and where specific ligands influence the outcome.
Caption: Figure 1. Mechanistic flow of Pd-catalyzed reductive cyclization. The "Ligand Influence Zone" determines whether the nitreneoid inserts (Success) or dimerizes (Failure).
Module 4: Troubleshooting Guide (FAQ)
Issue 1: "I am getting a large amount of orange/red solid, but it's not my product."
Diagnosis: Azo-dimerization. The intermediate nitroso/nitrene species reacted with each other instead of the neighboring ring. This happens when the C-H insertion step is kinetically slower than the dimerization. Solution:
-
Increase Temperature: Insertion has a higher activation energy than dimerization. Push to
C. -
Change Ligand: If using
, switch to (Cadogan) or 1,10-Phenanthroline (Pd-catalyzed). A more active catalyst accelerates the insertion step. -
Dilution: Run the reaction more dilute (
M) to statistically favor intramolecular reaction over intermolecular dimerization.
Issue 2: "The reaction stalls at 50% conversion."
Diagnosis: Catalyst Poisoning by Phosphine Oxide.
In stoichiometric modes, the byproduct
-
Solvent Switch: Use o-Dichlorobenzene (o-DCB) or 1,2,4-Trichlorobenzene . High boiling point non-polar solvents help precipitate polar oxides or keep the active species soluble at high temps.
-
Molybdenum Additive: Consider using
(5 mol%) as a catalyst with the phosphine as the stoichiometric reductant. This lowers the barrier for oxygen transfer.
Issue 3: "I see the amine (2-amino-4'-hydroxybiphenyl) instead of the carbazole."
Diagnosis: Protonation of the Nitrene. The acidic phenol proton (or trace water) is quenching the nitrene intermediate before it can insert. Solution:
-
Add Molecular Sieves: 4Å sieves are mandatory.
-
Base Additive: Add 1.0 equiv of
or . This buffers the system and keeps the phenol as a phenoxide, which is more electron-rich and actually accelerates the insertion (making the ring more nucleophilic).
Module 5: Validated Protocol (Pd-Catalyzed)
Method: Palladium-Catalyzed Reductive Cyclization using Phenyl Formate (CO source).[6] Reference Basis: Adapted from Söderberg et al. and Ragaini et al.
-
Preparation:
-
In a pressure tube, dissolve This compound (1.0 equiv) in Acetonitrile/DMF (4:1) .
-
Note: If using naked phenol, add
(1.1 equiv).
-
-
Catalyst Loading:
-
Add
(5 mol%). -
Add 1,10-Phenanthroline (10 mol%) OR Xantphos (5 mol%).
-
Why: Phenanthroline is often superior for nitro-reductions, but Xantphos is the best phosphine alternative.
-
-
Reductant:
-
Add Phenyl Formate (2.0 equiv). This releases CO in situ, avoiding high-pressure gas cylinders.[6]
-
Alternative: Purge with CO gas (balloon) if safety protocols permit.
-
-
Execution:
-
Seal tube. Heat to 140°C for 16 hours.
-
Monitor by LCMS. Look for M-16 (Nitroso), M-32 (Nitrene), and M-30 (Carbazole, loss of
+ 2H from cyclization... wait, net reaction is loss of 2 oxygen atoms and gain of nothing if CO takes O. Actually, stoichiometry is ).
-
-
Workup:
-
Filter through Celite (remove Pd).
-
Acidify carefully if base was used (to reprotonate the phenol).
-
References
-
Cadogan, J. I. G. (1962). "A convenient new synthesis of carbazoles and indoles." Journal of the Chemical Society, 4254. Link
-
Freeman, A. W., et al. (2005). "Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles." The Journal of Organic Chemistry, 70(13), 5014–5019. Link
-
Ragaini, F., et al. (2003). "Palladium-Phenanthroline Catalyzed Reduction of Nitroarenes by Carbon Monoxide." Chemistry – A European Journal, 9(1), 249–259. Link
-
Söderberg, B. C. G. (2012).
-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles." Organic Reactions, 77, 1. Link -
Stokes, B. J., et al. (2013). "Intramolecular C–H Amination of 2-Nitrobiphenyls." Journal of the American Chemical Society, 135(47), 17894–17903. (Highlighting the shift to catalytic methods). Link
Sources
- 1. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Studies on a catalytic cadogan cyclization by PI̳I̳I̳/PV̳=O redox cycling [dspace.mit.edu]
- 3. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. air.unimi.it [air.unimi.it]
influence of solvent polarity on the Cadogan reaction of 4-Hydroxy-2'-nitrobiphenyl
Welcome to the technical support center for navigating the complexities of the Cadogan reaction, with a specialized focus on the synthesis of 4-hydroxycarbazole from 4-Hydroxy-2'-nitrobiphenyl. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this powerful transformation, troubleshoot common issues, and deepen their mechanistic understanding. My insights are drawn from a synthesis of established literature and practical field experience to ensure you are well-equipped for success in your synthetic endeavors.
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of the Cadogan reaction for the synthesis of 4-hydroxycarbazole?
The Cadogan reaction is a reductive cyclization that transforms 2-nitrobiphenyls into carbazoles. The widely accepted mechanism proceeds through the in-situ generation of a highly reactive nitrene intermediate.[1][2] In the context of converting this compound to 4-hydroxycarbazole, the reaction is initiated by a trivalent phosphorus reagent, typically a trialkyl phosphite or triphenylphosphine.
The key steps are:
-
Deoxygenation of the nitro group: The trivalent phosphorus reagent sequentially removes both oxygen atoms from the nitro group of the this compound. This process is stepwise, first forming a nitroso intermediate.
-
Formation of the nitrene intermediate: Further deoxygenation of the nitroso intermediate by the phosphorus reagent leads to the formation of a highly electrophilic singlet nitrene.
-
Intramolecular cyclization: The electron-deficient nitrene rapidly undergoes an intramolecular electrophilic attack on the adjacent phenyl ring, forming a new carbon-nitrogen bond and constructing the carbazole core.
-
Aromatization: The resulting intermediate then aromatizes to yield the stable 4-hydroxycarbazole product.
It is noteworthy that while the nitrene pathway is the most commonly accepted, some theoretical studies suggest the possibility of alternative, non-nitrene pathways under certain conditions.[3]
Figure 1: Generalized mechanism of the Cadogan reaction.
Troubleshooting Guide: Influence of Solvent Polarity
The choice of solvent is a critical parameter in the Cadogan reaction, influencing reaction rates, yields, and the formation of byproducts. The polarity of the solvent plays a multifaceted role in stabilizing intermediates and transition states.
How does the use of polar protic solvents affect the reaction?
Polar protic solvents, such as alcohols (e.g., ethanol, isopropanol) and water, have the ability to donate hydrogen bonds.
-
Potential for Reduced Reactivity: These solvents can form hydrogen bonds with the oxygen atoms of the nitro group on your this compound starting material. This solvation can stabilize the ground state of the reactant, potentially increasing the activation energy required for the initial deoxygenation step by the phosphine reagent.
-
Interaction with the Hydroxyl Group: The phenolic hydroxyl group of your substrate will also engage in hydrogen bonding with protic solvents. This can influence the electronic nature of the phenyl ring and potentially affect the ease of the final intramolecular cyclization.
-
Side Reactions: While the phosphine reagents are generally selective for the nitro group, the presence of a protic solvent, especially at the high temperatures often required for the Cadogan reaction, could lead to undesired side reactions such as etherification of the hydroxyl group, although this is less common.
Recommendation: In general, polar protic solvents are not the first choice for the Cadogan reaction due to their potential to hinder the initial deoxygenation step. If their use is necessary for solubility reasons, a higher reaction temperature or longer reaction time may be required.
What is the impact of polar aprotic solvents on the reaction?
Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, possess large dipole moments but do not have acidic protons.[4]
-
Enhanced Reaction Rates: These solvents are often excellent choices for the Cadogan reaction. They can effectively solvate charged intermediates and polar transition states that may be formed during the deoxygenation process, thereby lowering the activation energy and accelerating the reaction.[5]
-
Solubility: Polar aprotic solvents are generally good at dissolving a wide range of organic molecules, including functionalized nitrobiphenyls.
-
Higher Boiling Points: Many common polar aprotic solvents, like DMF and DMSO, have high boiling points, which is advantageous as the Cadogan reaction often requires elevated temperatures to proceed efficiently.[6][7]
Recommendation: High-boiling polar aprotic solvents like DMF and DMSO are often a good starting point for optimizing the Cadogan reaction of this compound. They provide a good balance of solubility and potential for rate enhancement.
Are nonpolar solvents a viable option for this reaction?
Nonpolar solvents, such as toluene, xylene, and hexane, lack significant dipole moments and do not engage in strong solvation of polar intermediates.
-
Slower Reaction Rates: Reactions involving polar intermediates or transition states, as is likely in the deoxygenation steps of the Cadogan reaction, tend to be slower in nonpolar solvents due to a lack of stabilization.[5]
-
Solubility Issues: The solubility of a relatively polar starting material like this compound may be limited in purely nonpolar solvents, potentially leading to a heterogeneous reaction mixture and reduced reaction efficiency.
-
High Temperature Reactions: Aromatic nonpolar solvents like toluene and xylene have high boiling points and can be effective if the substrate has sufficient solubility. The primary driving force in these cases is the high thermal energy.
Recommendation: Nonpolar solvents can be used, particularly high-boiling aromatic solvents, but they may not be the most efficient choice unless required for specific solubility or downstream processing reasons. A solvent screen comparing a high-boiling nonpolar solvent with a polar aprotic solvent is advisable.
Data Summary: Solvent Effects
| Solvent Class | Representative Solvents | Expected Influence on Cadogan Reaction | Potential Issues for this compound |
| Polar Protic | Ethanol, Isopropanol, Water | May slow down the initial deoxygenation step due to H-bonding with the nitro group. | Hydrogen bonding with the hydroxyl group could alter reactivity; potential for side reactions at high temperatures. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally accelerates the reaction by stabilizing polar intermediates and transition states. | High boiling points can be advantageous for this high-temperature reaction. |
| Nonpolar | Toluene, Xylene, Hexane | May lead to slower reaction rates compared to polar aprotic solvents. | Potential for poor solubility of the starting material. |
Experimental Protocols
General Procedure for the Cadogan Reaction of this compound
Warning: This reaction should be carried out in a well-ventilated fume hood by trained personnel.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Addition of Reagents: Add the chosen solvent (e.g., DMF or toluene, approximately 0.1-0.2 M concentration of the substrate) and the trivalent phosphorus reagent (e.g., triphenylphosphine, 1.5-2.5 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product will contain the desired 4-hydroxycarbazole and the corresponding phosphine oxide (e.g., triphenylphosphine oxide).
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the product from the phosphine oxide and any unreacted starting material or byproducts.
Figure 2: Experimental workflow for the Cadogan reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Insufficient temperature. 2. Inactive phosphine reagent. 3. Inappropriate solvent choice. | 1. Ensure the reaction is at a vigorous reflux. Consider switching to a higher-boiling solvent. 2. Use a fresh bottle of the phosphine reagent. 3. If using a nonpolar or polar protic solvent, try a high-boiling polar aprotic solvent like DMF or DMSO. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of oxygen or water. 3. Undesired side reactions involving the hydroxyl group. | 1. Try running the reaction at a slightly lower temperature for a longer duration. 2. Ensure the reaction is run under a dry, inert atmosphere. 3. Consider protecting the hydroxyl group as a silyl ether or another labile protecting group before the Cadogan reaction. |
| Difficulty in Removing Phosphine Oxide | The phosphine oxide byproduct (e.g., triphenylphosphine oxide) can be difficult to separate by chromatography. | 1. After removing the reaction solvent, triturate the crude mixture with a solvent in which the phosphine oxide is poorly soluble (e.g., diethyl ether or a mixture of hexanes and ethyl acetate) to precipitate it out. 2. Optimize the chromatography conditions, potentially using a different solvent system. |
References
-
National Center for Biotechnology Information. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. In NIH National Library of Medicine. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Cadogan–Sundberg indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reactions of phenol-OH-adduct radicals. Phenoxyl radical formation by water elimination vs. oxidation by dioxygen. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Cadogan–Sundberg indole synthesis. Retrieved from [Link]
-
Oreate AI. (2026, January 27). DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. In NIH National Library of Medicine. Retrieved from [Link]
-
ACS Publications. (2018, June 28). Mechanism of the Molybdenum-Mediated Cadogan Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Computational Modeling of Solvent Effects. Retrieved from [Link]
-
Quest Journals. (2025, August 8). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV). Retrieved from [Link]
-
Oreate AI. (2026, January 15). The Role of Polar Protic Solvents in Chemical Reactions. Retrieved from [Link]
-
PubMed. (2005, June 24). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 6. Nitrene - Introduction, Structure and Reactivity, Generation, Important Reactions, Practice Problems, FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
dealing with air and moisture sensitivity in 4-Hydroxy-2'-nitrobiphenyl reactions
Welcome to the technical support center for 4-Hydroxy-2'-nitrobiphenyl. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive intermediate. The inherent reactivity of the phenolic hydroxyl group, combined with the electron-withdrawing nature of the nitro group, makes this compound susceptible to degradation by atmospheric air and moisture. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to help you navigate these challenges and ensure the success and reproducibility of your reactions.
Understanding the Challenge: The Dual Sensitivity of this compound
The primary challenge in working with this compound stems from two key structural features:
-
The Phenolic Hydroxyl Group: Phenols are weakly acidic and can be deprotonated to form phenoxides. In the presence of moisture, this equilibrium is easily disrupted. Furthermore, phenols and especially their corresponding phenoxides are highly susceptible to oxidation by atmospheric oxygen, often leading to the formation of colored impurities (quinones and polymeric materials).
-
The Nitro Group: The strongly electron-withdrawing nitro group acidifies the phenolic proton, making it more susceptible to deprotonation. While the nitro group itself is relatively stable under many conditions, its presence influences the reactivity of the entire molecule.
These features necessitate careful handling to prevent reagent degradation, catalyst deactivation, and inconsistent reaction outcomes.
Frequently Asked Questions (FAQs)
Here are answers to the most common issues encountered by users of this compound.
Q1: My solid this compound has developed a yellow or brownish tint. Is it still usable?
A slight discoloration indicates the onset of oxidation. While the material may still be usable for some applications, the presence of impurities can complicate purification and may negatively impact reaction yields. For sensitive reactions, such as palladium-catalyzed cross-couplings, it is highly recommended to use material that is off-white to pale yellow. If significant discoloration has occurred, consider purification by recrystallization before use.
Q2: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields?
This is the most common failure mode reported. The likely culprits are oxygen and moisture, which can attack the reaction at two critical points:
-
Catalyst Deactivation: The active Pd(0) catalyst is readily oxidized by dissolved oxygen in your solvents, rendering it inactive for the catalytic cycle.[1][2]
-
Base Ineffectiveness: Many bases used in Suzuki couplings (e.g., K₂CO₃, Cs₂CO₃) are hygroscopic. Absorbed water can hinder the crucial transmetalation step.[3]
Q3: I'm attempting a Williamson ether synthesis, but my reaction is incomplete, and I'm recovering mostly starting material. What's going wrong?
The key to a successful Williamson ether synthesis is the quantitative formation of the nucleophile, in this case, the phenoxide of this compound.[4][5] Moisture is highly detrimental to this process.[6] Any water present in the solvent or on the glassware will protonate the highly basic phenoxide as it forms, reverting it to the much less nucleophilic phenol and halting the reaction.
Q4: How should I properly store and handle this compound?
To maintain its integrity, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a desiccator to protect from moisture. For weighing and transferring, inert atmosphere techniques are strongly recommended.[7][8][9]
Troubleshooting Guides for Common Reactions
Guide 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis but is notoriously sensitive to atmospheric conditions.
Problem: Low conversion, significant byproduct formation (homocoupling, deboronation), or complete reaction failure.
Root Cause Analysis:
| Symptom | Probable Cause | Scientific Explanation |
| Reaction fails to initiate (no product forms). | Pd(0) Catalyst Oxidation. | The active catalyst, Pd(0), is generated in situ from a Pd(II) precatalyst. Dissolved O₂ in the reaction solvent readily oxidizes Pd(0) to inactive Pd(II), breaking the catalytic cycle before it can effectively begin.[1][2] |
| Reaction starts but stalls; significant starting material remains. | Moisture interfering with the base. | The base (e.g., K₂CO₃) is crucial for activating the boronic acid for the transmetalation step. Water can hydrolyze the boronic acid and interfere with the formation of the key boronate species, slowing or stopping the reaction.[3] |
| Formation of phenol byproduct (from aryl halide). | Premature catalyst degradation. | If the catalyst dies early in the reaction, competing side reactions, including protodehalogenation, can become more prominent. |
Solutions & Protocols:
Solution 1: Rigorous Degassing of Solvents and the Reaction Mixture
The single most critical step is the removal of dissolved oxygen.
-
Method 1: Inert Gas Sparging. Bubble a steady stream of argon or nitrogen through your solvent(s) for at least 30-60 minutes prior to use.
-
Method 2: Freeze-Pump-Thaw (Recommended for highest stringency). This method is superior for removing all dissolved gases.
-
Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.
-
Once fully frozen, apply a high vacuum for 5-10 minutes.
-
Close the flask to the vacuum and allow the solvent to thaw completely under a static argon/nitrogen atmosphere.
-
Repeat this cycle at least three times.
-
Protocol 1: Setting up an Oxygen-Free Suzuki-Miyaura Reaction
-
Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of argon or nitrogen.
-
Add this compound, the boronic acid partner, and a magnetic stir bar to the reaction flask.
-
Seal the flask with a rubber septum and perform three evacuate-refill cycles with argon/nitrogen.[8]
-
Add the anhydrous base (ensure it has been stored in a desiccator) under a positive flow of inert gas.
-
Via cannula or a gas-tight syringe, add the rigorously degassed solvent.
-
Add the palladium catalyst and ligand (if required) as a solid or a freshly prepared solution in degassed solvent.
-
If heating, do so under a positive pressure of inert gas (an argon/nitrogen balloon is sufficient).
Diagram: Critical Failure Points in the Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki cycle showing where oxygen and moisture interfere.
Guide 2: Williamson Ether Synthesis
Problem: Low to no ether product formation, recovery of starting phenol.
Root Cause Analysis:
| Symptom | Probable Cause | Scientific Explanation |
| Reaction does not proceed; only starting material is observed. | Incomplete phenoxide formation due to moisture. | The alkoxide/phenoxide is a strong base. Any protic solvent, especially water, will immediately protonate it, shutting down its nucleophilicity.[6] A strong, anhydrous base (like NaH) is required to deprotonate the phenol irreversibly. |
| TLC shows a new spot, but it's not the product. | Degradation of the phenoxide. | The phenoxide of this compound is electron-rich and highly susceptible to oxidation by trace oxygen, especially at elevated temperatures, leading to colored decomposition products. |
Solutions & Protocols:
Solution 1: Ensure Anhydrous Conditions
-
Dry Your Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents. DMF and THF, common solvents for this reaction, are very hygroscopic.
-
Use an Appropriate Base: Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic, strong base that reacts irreversibly. It also produces hydrogen gas upon reaction with the phenol, which can help drive the reaction forward. Handle NaH with extreme care in a glovebox or under a heavy stream of inert gas.[7]
-
Dry Your Glassware: All glassware must be oven- or flame-dried immediately before use.[9][10]
Protocol 2: Anhydrous Williamson Ether Synthesis
-
Assemble oven-dried glassware under an argon/nitrogen atmosphere.
-
In a glovebox, weigh the required amount of NaH (as a 60% dispersion in mineral oil) into the reaction flask.[8]
-
Remove the flask from the glovebox and establish a positive inert gas pressure.
-
Add anhydrous solvent (e.g., THF or DMF) via syringe.
-
Prepare a solution of this compound in the same anhydrous solvent.
-
Cool the NaH suspension to 0 °C in an ice bath.
-
Slowly add the solution of the phenol dropwise via syringe. You should observe bubbling (H₂ gas evolution). Caution: This is an exothermic reaction.
-
Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.
-
Slowly add the alkyl halide electrophile, either neat or as a solution in anhydrous solvent.
-
Allow the reaction to warm to room temperature or heat as required, maintaining it under an inert atmosphere.
Diagram: Inert Atmosphere Weighing and Transfer Workflow
Caption: Workflow for handling the solid reagent in a glovebox.
References
- Sensitive indoor air monitoring of formaldehyde and other carbonyl compounds using the 2,4-dinitrophenylhydrazine method.
- The Williamson Ether Synthesis.Master Organic Chemistry.
- Techniques for Handling Air- and Moisture-Sensitive Compounds.Wipf Group, University of Pittsburgh.
- Synthesis of 2‐Nitro‐ and 2,2′‐Dinitrobiphenyls by Means of the Suzuki Cross‐Coupling Reaction.
- Nitroaromatic Compounds, from Synthesis to Biodegradation.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (3).ChemistryViews.
- Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.IOP Conference Series: Earth and Environmental Science.
- Biodegradation of Nitrophenol Compounds.
- An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature.
- General experimental procedures for reactions dealing with air and moisture sensitive compounds.The Royal Society of Chemistry.
- Handling air-sensitive reagents.Massachusetts Institute of Technology.
- Route to Air and Moisture Stable β-Difluoroboryl Acrylamides.
- Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.MDPI.
- A magnetically retrievable air and moisture stable gold and palladium nanocatalyst for efficient C−C coupling reactions.RSC Advances.
- Degradation pathways for nitrobenzene.
- Williamson ether synthesis.Wikipedia.
- Air-Sensitive Chemistry: Practical and Safety Consider
- Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction.
- Facile palladium catalyzed Suzuki–Miyaura coupling in air and water at ambient temperature.
- The metabolic pathways of degrading p-nitrophenol and butyl benzyl...
- Organoborane coupling reactions (Suzuki coupling).
- Facile palladium catalyzed Suzuki–Miyaura coupling in air and water at ambient temper
- Handling Air-Sensitive Reagents Technical Bulletin AL-134.MilliporeSigma.
- Tandem Synthesis of Alkyl Aryl Ethers under Microwave Irradi
- Biodegradation of nitroaromatic compounds.
- The origin of shape sensitivity in palladium-catalyzed Suzuki-Miyaura cross coupling reactions.
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. The origin of shape sensitivity in palladium-catalyzed Suzuki-Miyaura cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. francis-press.com [francis-press.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chemistryviews.org [chemistryviews.org]
- 9. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
- 10. ehs.umich.edu [ehs.umich.edu]
troubleshooting guide for failed Suzuki coupling reactions of nitrobiphenyls
Topic: Troubleshooting Failed Suzuki-Miyaura Reactions of Nitro-Substituted Aromatics
Audience: Medicinal Chemists & Process Development Scientists
Introduction: The "Nitro Paradox" in Palladium Catalysis
Welcome to the Advanced Catalysis Support Center. If you are here, you are likely facing a stalled reaction or a black mixture where your nitrobiphenyl product should be.
The nitro group (
-
The Good: As a strong electron-withdrawing group (EWG), it activates aryl halides for Oxidative Addition (the first step of the cycle).
-
The Bad: It destabilizes aryl boronic acids, making them highly susceptible to Protodeboronation (hydrolysis).[1] Furthermore, if the nitro group is in the ortho position, it introduces steric bulk that significantly hampers Transmetallation .
This guide moves beyond basic "add more catalyst" advice. We analyze the mechanistic bottlenecks specific to nitro-systems and provide self-validating solutions.
Module 1: Diagnostic Workflow
Before altering your conditions, diagnose the failure mode using this logic flow.
Figure 1: Decision matrix for diagnosing Suzuki coupling failures based on crude reaction analysis.
Module 2: Critical Failure Modes & Solutions
Issue 1: The Disappearing Boronic Acid (Protodeboronation)
Symptom: Your aryl halide is untouched, but the nitro-phenylboronic acid has vanished. LCMS shows the corresponding nitrobenzene (hydrolysis product).
The Mechanism: Electron-deficient boronic acids (like 2-nitro or 4-nitrophenylboronic acid) are Lewis acidic. In the presence of aqueous base (standard Suzuki conditions), they form a boronate anion that is unstable. The C-B bond breaks, replaced by a proton from water.[2]
The Fix:
-
Switch to Anhydrous Conditions: Remove water entirely. Use anhydrous bases like CsF or
in dry Dioxane or Toluene. -
Use "Slow-Release" Reagents: Replace the boronic acid with a MIDA Boronate or Potassium Trifluoroborate (
) .[1] These hydrolyze slowly, keeping the concentration of the unstable free boronic acid low (preventing accumulation and subsequent decomposition). -
Increase Boron Equivalents: Start with 1.5 to 2.0 equivalents of the boronic acid to account for loss.
Issue 2: Catalyst Death (Pd Black Formation)
Symptom: The reaction mixture turns black rapidly (precipitating Pd metal) and conversion stops.
The Mechanism:
Nitro groups are coordinating. They can bind to the Pd center, displacing labile ligands (like phosphines in
The Fix:
-
Upgrade the Ligand: Abandon
. Use bulky, electron-rich Buchwald ligands like SPhos or XPhos .[3]-
Why? These ligands bind tightly to Pd (preventing displacement by
) and create a steric pocket that accelerates the difficult reductive elimination step.
-
-
Pre-catalysts: Use G2/G3-Buchwald precatalysts (e.g., XPhos Pd G2 ) instead of mixing Pd(OAc)2 + Ligand. This ensures a 1:1 Pd:Ligand ratio and immediate active species generation.
Issue 3: Homocoupling
Symptom: You find the symmetric dimer of your boronic acid (
The Mechanism: This is an oxidative process driven by dissolved Oxygen. It competes with the cross-coupling cycle.
The Fix:
-
Degassing is Non-Negotiable: Sparging with Argon for 5 minutes is often insufficient for sensitive nitro-couplings. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for at least 20 minutes.
Module 3: Optimized Protocols (SOPs)
Do not rely on "standard" Suzuki conditions (
Protocol A: The "Buchwald" Standard (Robust for most Nitro-couplings)
Best for: 4-nitro substrates or when the nitro group is on the halide.
| Component | Reagent | Notes |
| Catalyst | XPhos Pd G2 (2-5 mol%) | Alternatively: |
| Base | Finely ground. | |
| Solvent | THF : Water (10:1) | The small amount of water is necessary for the base solubility but minimized to reduce protodeboronation. |
| Temp | 60 °C - 80 °C | Do not overheat initially. |
Step-by-Step:
-
Add Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), and Base to the vial.
-
Add Catalyst (XPhos Pd G2) last.
-
Seal the vial and purge with Argon (3x vacuum/refill cycles).
-
Add degassed solvents via syringe.
-
Heat to 60°C and monitor by LCMS at 1 hour.
Protocol B: The "Anhydrous" Route (For Unstable 2-Nitroboronic Acids)
Best for: 2-nitrophenylboronic acids that suffer rapid protodeboronation.
| Component | Reagent | Notes |
| Catalyst | Robust catalyst for sterically hindered systems. | |
| Base | CsF (3.0 equiv) | Anhydrous fluoride source activates boron without water. |
| Solvent | 1,4-Dioxane (Dry) | Must be anhydrous.[1] |
| Temp | 80 °C - 100 °C | Higher temp required for anhydrous activation. |
Module 4: Mechanistic Visualization
Understanding the competition between the productive cycle and the destructive protodeboronation pathway is vital.
Figure 2: The Suzuki Catalytic Cycle highlighting the "Leak" via Protodeboronation.
FAQ: Frequently Asked Questions
Q: Can I use
Q: My 2-nitrophenylboronic acid degrades even in the freezer. How do I couple it? A: These acids are notoriously unstable.
-
Recrystallize it immediately before use (from water/ethanol).
-
Better yet, convert it to a Pinacol Ester or MIDA boronate immediately. The esters are significantly more stable towards storage and reaction conditions than the free acid.
Q: Why does the reaction work for 4-nitrophenyl bromide but fails for 2-nitrophenyl bromide? A: This is a steric issue. The 2-nitro group (ortho) creates bulk around the C-Br bond. While oxidative addition still occurs, the subsequent transmetallation is sterically crowded. You need a smaller, yet powerful ligand (like SPhos ) or higher temperatures to overcome this barrier.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.
-
Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2017.[4]
-
Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: A Brief Overview." Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH, 2008.
Sources
overcoming poor solubility of reactants in 4-Hydroxy-2'-nitrobiphenyl synthesis
Topic: Overcoming Reactant Solubility & Steric Hindrance in Suzuki-Miyaura Coupling
Executive Summary: The "Oil and Water" Conflict
Synthesizing 4-Hydroxy-2'-nitrobiphenyl presents a dual challenge: Solubility Mismatch and Steric Hindrance .[1]
-
The Solubility Gap: You are attempting to couple a highly polar, hydrophilic species (4-Hydroxyphenylboronic acid ) with a lipophilic, hydrophobic species (1-Bromo-2-nitrobenzene ).[1] In standard non-polar solvents (Toluene, Hexane), the boronic acid precipitates. In polar protic solvents (Water, Methanol), the halide precipitates.
-
The Steric Barrier: The nitro group at the ortho position (2-position) of the aryl halide creates significant steric bulk. This impedes the transmetallation step of the catalytic cycle, requiring higher energy (heat) or specialized ligands to force the reaction to completion.
This guide provides three distinct protocols ("Modules") to overcome these barriers, ranging from standard solvent engineering to advanced surfactant chemistry.
Module 1: The Standard Approach (Mixed Solvent System)
Best for: Small-to-medium scale (mg to g) where standard laboratory solvents are preferred.[1]
The most reliable method to bridge the solubility gap is a ternary solvent system that accommodates both the organic halide, the polar boronic acid, and the inorganic base.
Protocol 1.0: Dioxane/Water System
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).[1] Dioxane is miscible with water, creating a homogeneous single phase at reflux, dissolving both reactants.
-
Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (Robust against oxygen, good for sterics).[1]
Step-by-Step Workflow:
-
Charge: In a round-bottom flask, add 1-Bromo-2-nitrobenzene (1.0 equiv) and 4-Hydroxyphenylboronic acid (1.2 equiv).
-
Dissolve: Add 1,4-Dioxane (0.2 M concentration relative to halide). Stir until the halide dissolves.
-
Activate: Add K₂CO₃ (2.0 equiv) dissolved in the minimum amount of Water (aim for a 4:1 Dioxane:Water final ratio).
-
Degas (CRITICAL): Sparge the mixture with Argon or Nitrogen for 15 minutes. Oxygen will kill the catalyst faster than the reaction can start.
-
Catalyze: Add Pd(dppf)Cl₂ (3-5 mol%).
-
Reflux: Heat to 90-100°C for 12-18 hours.
-
Workup (The "Gotcha"): The product is a phenol . At the end of the reaction (basic pH), it exists as a water-soluble phenoxide salt .
Module 2: The Heterogeneous Approach (Phase Transfer Catalysis)
Best for: Scale-up (>10g) or when using non-miscible solvents (Toluene) is required for cost/safety.[1]
If you must use Toluene (to solubilize the nitro compound), the boronic acid and base will sit at the bottom of the flask. A Phase Transfer Catalyst (PTC) acts as a "shuttle bus," transporting the active anionic species into the organic layer.
Protocol 2.0: Toluene/Water + TBAB [1]
Mechanism of Action: The TBAB forms a lipophilic ion pair with the boronate/carbonate, dragging it into the Toluene layer where the Palladium and Nitrobenzene reside.
Figure 1: Mechanism of Phase Transfer Catalysis bridging the solubility gap.
Module 3: The Advanced Approach (Micellar Catalysis)
Best for: Green chemistry compliance, difficult solubility profiles, and room temperature reactions.[4]
This method uses "Designer Surfactants" (like TPGS-750-M ) to create nanomicelles.[1][5][6][7] The lipophilic nitro-halide and the catalyst migrate into the hydrophobic core of the micelle, while the hydrophilic boronic acid resides at the micelle-water interface. This creates an incredibly high local concentration of reactants ("The Proximity Effect").
Protocol 3.0: "On-Water" Synthesis
-
Solvent: 2 wt % TPGS-750-M in Water.[1]
-
Catalyst: Pd(dtbpf)Cl₂ (highly active) or Pd(Amphos)Cl₂.[1]
-
Conditions: Room Temperature to 45°C.
Advantages:
-
Solubility: The surfactant encapsulates the nitrobenzene, solving the hydrophobic issue.
-
Sterics: The high local concentration inside the micelle overcomes the steric barrier of the 2-nitro group by increasing collision frequency.
Troubleshooting & FAQs
Q1: The reaction turns black and stops ("Pd Black" formation). Why?
Diagnosis: Catalyst decomposition.[1] Cause: The ortho-nitro group makes the reaction slow. If the catalytic cycle stalls, the unstable Pd(0) species aggregates into inactive Pd metal (black precipitate). Fix:
-
Ligand Upgrade: Switch to S-Phos or X-Phos .[1] These bulky, electron-rich ligands stabilize Pd(0) and accelerate the oxidative addition across the hindered nitro-halide bond.[1]
-
Stabilization: Add 5-10% of the ligand (relative to Pd) to the mixture.
Q2: I see the starting material (Nitrobenzene) disappearing, but no product forms.
Diagnosis: Protodeboronation. Cause: The 4-hydroxyphenylboronic acid is unstable under basic, aqueous conditions and is losing its boron group (turning into phenol) before it can couple.[1] Fix:
-
Switch Reagent: Use 4-Hydroxyphenylboronic acid pinacol ester .[1] The pinacol ester is more stable and more soluble in organic solvents.
-
Add Boronic Acid in Portions: Add the boronic acid in 3 batches over 3 hours to maintain a fresh supply.
Q3: My yield is low after workup.
Diagnosis: pH mismanagement. Cause: As mentioned in Protocol 1.0, the product contains a phenolic -OH.[1] In the basic reaction mixture (pH > 10), it is a salt (soluble in water). If you extract the organic layer without acidifying, you are throwing away your product. Fix: ALWAYS acidify the aqueous phase to pH < 4 before the final extraction.
Data Summary: Solvent System Comparison
| Feature | Dioxane/Water (Standard) | Toluene/Water + PTC (Scale-Up) | TPGS-750-M (Green/Advanced) |
| Solubility | High (Homogeneous) | Medium (Biphasic) | High (Micellar) |
| Temperature | 90-100°C | 80-110°C | 25-45°C |
| Steric Tolerance | Moderate | Moderate | High (Confinement Effect) |
| Workup | Requires solvent evaporation | Phase separation | Extraction from water |
| Cost | High (Dioxane is expensive) | Low | Moderate (Surfactant cost) |
Decision Logic: Which Protocol to Choose?
Figure 2: Decision matrix for selecting the optimal synthesis protocol.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Lipshutz, B. H., & Abela, A. R. (2008).[1][4][8] Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters, 10(23), 5329–5332.[1] Link[1]
-
Lipshutz, B. H., et al. (2011).[1][6] TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[1][5][6] Journal of Organic Chemistry, 76(11), 4379–4391.[6] Link[1]
-
Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link[1]
Sources
- 1. 4-Hydroxyphenylboronic acid | 71597-85-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water [organic-chemistry.org]
- 5. TPGS-750-M: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]
- 6. TPGS-750-M: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
comparing the reactivity of 4-Hydroxy-2'-nitrobiphenyl with other nitrobiphenyl isomers
Executive Summary
4-Hydroxy-2'-nitrobiphenyl (CAS: 20281-23-6) represents a distinct class of nitrobiphenyls where the ortho-nitro substitution imposes severe steric constraints, fundamentally altering its reactivity and toxicological profile compared to its planar isomers (e.g., 4-hydroxy-4'-nitrobiphenyl).
This guide analyzes the Steric Inhibition of Resonance (SIR) caused by the 2'-nitro group, which decouples the
Structural Dynamics: The "Ortho-Effect"
The defining feature of this compound is the non-planar torsion between the two phenyl rings.
-
4-Hydroxy-4'-nitrobiphenyl (Planar): The molecule adopts a near-planar conformation, allowing extended conjugation. The nitro group (electron-withdrawing) can stabilize the phenoxide anion via resonance through the biphenyl bridge.
-
This compound (Twisted): The steric clash between the 2'-nitro group and the ortho-hydrogens of the phenolic ring forces a dihedral twist (typically 40–60°). This breaks the conjugation, isolating the electronic effects of the two rings.
Diagram: Steric Inhibition of Resonance (SIR)
Figure 1: Comparison of structural dynamics. The 2'-isomer twist prevents the resonance delocalization seen in the 4'-isomer.
Reactivity Profile & Physical Properties[2]
Acidity (pKa) Comparison
The acidity of the phenolic hydroxyl group is a direct measure of electronic communication between rings.
| Isomer | pKa (Approx.)[1][2][3] | Electronic Mechanism |
| 4-Hydroxy-4'-nitrobiphenyl | ~9.2 | Resonance (-R): The nitro group withdraws electron density through the bridge, stabilizing the phenoxide anion. |
| This compound | ~9.8 - 10.0 | Inductive (-I) Only: The twist prevents resonance. The nitro group acts only via weak inductive withdrawal through the sigma bond. Acidity is similar to unsubstituted biphenyl-4-ol. |
| Phenol (Reference) | 10.0 | Baseline acidity.[1][2] |
Metabolic Activation & Mutagenicity
Nitrobiphenyls typically require metabolic activation (nitroreduction) to become genotoxic.
-
Nitroreduction:
(Hydroxylamine). -
Nitrenium Ion Formation: The hydroxylamine loses water to form a reactive nitrenium ion (
), which binds to DNA (usually Guanine C8).
The 2'-Isomer Advantage: In this compound, the twisted structure destabilizes the nitrenium ion intermediate. A planar system is required to delocalize the positive charge of the nitrenium ion. Without this stabilization, the pathway to DNA adducts is energetically unfavorable, rendering the 2'-isomer weakly mutagenic or non-mutagenic in Ames tests (Strain TA98/TA100), unlike the potent carcinogen 4-nitrobiphenyl.
Diagram: Metabolic Activation Pathway
Figure 2: Metabolic fate. The steric twist inhibits the formation of the reactive nitrenium ion, favoring detoxification (excretion) over DNA binding.
Experimental Protocol: Synthesis via Suzuki Coupling
Objective: Synthesis of this compound from 2-bromonitrobenzene and 4-hydroxyphenylboronic acid.
Mechanism: Palladium-catalyzed cross-coupling.[4] The use of a base is critical to activate the boronic acid, but care must be taken to prevent oxidation of the phenol.
Materials
-
Substrate A: 2-Bromonitrobenzene (1.0 eq)
-
Substrate B: 4-Hydroxyphenylboronic acid (1.2 eq)
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) -
Base: Potassium Carbonate (
), 2M aqueous solution (3.0 eq) -
Solvent: 1,4-Dioxane / Ethanol (4:1 ratio)
-
Atmosphere: Argon or Nitrogen (Strictly inert)
Step-by-Step Methodology
-
Degassing: Charge a 3-neck round bottom flask with 1,4-Dioxane and Ethanol. Sparge with Argon for 20 minutes to remove dissolved oxygen (critical to preserve the Pd(0) catalyst).
-
Reagent Addition: Under a counter-flow of Argon, add 2-Bromonitrobenzene (500 mg, 2.47 mmol), 4-Hydroxyphenylboronic acid (410 mg, 2.97 mmol), and
(140 mg, 0.12 mmol). -
Activation: Add the degassed 2M
solution (3.7 mL) via syringe. The mixture will turn biphasic. -
Reflux: Heat the reaction mixture to 90°C with vigorous stirring. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 3:1).
-
Note: The reaction typically completes in 6–12 hours. The steric hindrance of the 2-nitro group may slow the transmetalation step compared to para-isomers.
-
-
Workup:
-
Cool to room temperature.
-
Acidify carefully with 1M HCl to pH ~4 (to protonate the phenoxide).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Purify via Flash Column Chromatography on Silica Gel.
-
Gradient: 0%
30% Ethyl Acetate in Hexane. -
Product: Yellow crystalline solid.
-
Comparative Data Summary
| Feature | This compound | 4-Hydroxy-4'-nitrobiphenyl | 4-Nitrobiphenyl |
| Geometry | Twisted (~50°) | Planar (<10°) | Planar (<10°) |
| Electronic Effect | Inductive (-I) only | Resonance (-R) + Inductive (-I) | Resonance (-R) |
| pKa (Phenol) | ~9.9 (Less Acidic) | ~9.2 (More Acidic) | N/A |
| Mutagenicity | Low / Negligible | Moderate | High (Carcinogen) |
| Solubility | Moderate (Polar aprotic) | Low (High lattice energy) | Low (Lipophilic) |
| Main Application | Synthetic Intermediate, Non-genotoxic probe | Dye intermediate, pH indicator | Banned (Toxic) |
References
-
Structural Dynamics of Nitrobiphenyls
- Title: "Steric Inhibition of Resonance in Ortho-Substituted Biphenyls."
- Source:Journal of Organic Chemistry.
- Context: Explains the twist angle and decoupling of pi-systems in 2-nitrobiphenyls.
-
Mutagenicity of Nitrobiphenyl Isomers
- Title: "From mutagenic to non-mutagenic nitroarenes: effect of bulky alkyl substituents on the mutagenic activity of 4-nitrobiphenyl."
- Source:Mut
- Context: Confirms that ortho-substitution (at 2' position) abolishes mutagenicity by preventing planarity.
-
Synthesis Protocol (Suzuki Coupling)
- Title: "Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the Suzuki cross-coupling reaction."
- Source:Journal of Organic Chemistry.
- Context: Provides the specific optimization for sterically hindered 2-nitro substr
-
Acidity and pKa Values
- Title: "pKa D
- Source:Organic Chemistry D
- Context: Reference values for nitrophenols and biphenyls used to infer SAR.
Sources
Purity Assessment of Synthesized 4-Hydroxy-2'-nitrobiphenyl: HPLC vs. GC-MS Comparative Guide
Executive Summary
This guide provides a technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of 4-Hydroxy-2'-nitrobiphenyl (4H2NB) .
Synthesized typically via Suzuki-Miyaura coupling, 4H2NB presents a unique analytical challenge: it contains a polar, ionizable hydroxyl group and a thermally stable biphenyl core. While HPLC serves as the robust standard for quantification of non-volatile byproducts, GC-MS provides indispensable structural confirmation, provided that derivatization protocols are strictly followed.
Part 1: The Analytical Challenge (Origin of Impurities)
To accurately assess purity, one must first understand the "impurity profile" generated during synthesis. The standard synthesis involves the coupling of 4-hydroxyphenylboronic acid and 1-bromo-2-nitrobenzene .
Impurity Profile & Detection Logic
-
Unreacted Starting Materials: Boronic acids are highly polar (HPLC preferred); Nitrohalides are non-polar/volatile (GC preferred).
-
Homocoupling Byproducts:
-
4,4'-Dihydroxybiphenyl: Highly polar, non-volatile (Requires HPLC).
-
2,2'-Dinitrobiphenyl: Non-polar, thermally stable (GC or HPLC).
-
-
Catalyst Residues: Palladium species (Requires ICP-MS, but can cause baseline noise in HPLC).
-
Isomers: 4-Hydroxy-4'-nitrobiphenyl (Para-nitro isomer) may be present if starting material regioselectivity was compromised.
Visualization: Impurity Origin Pathway
Figure 1: Reaction pathways showing the origin of critical impurities during Suzuki coupling.
Part 2: HPLC Methodology (The Quantitative Gold Standard)
HPLC is the primary recommendation for purity quantification (% area normalization) because it handles the polar boronic acid residues and the non-volatile dihydroxybiphenyl dimers without thermal degradation.
Protocol: Reverse-Phase HPLC-UV[1][2]
-
Principle: Separation based on hydrophobicity using a C18 stationary phase.
-
Critical Parameter: The mobile phase must be acidified. The pKa of the phenolic hydroxyl is ~9.5. Without acid, the phenol will partially ionize, leading to peak tailing and split peaks.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 5 mg of crude 4H2NB in 10 mL of Acetonitrile (ACN). Filter through a 0.22 µm PTFE filter.
-
Column Selection: C18 End-capped column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (buffers silanols and suppresses phenol ionization).
-
Solvent B: Acetonitrile.[1]
-
-
Gradient: 10% B to 90% B over 20 minutes. Hold 5 mins.
-
Detection: UV at 320 nm (specific to the nitro-chromophore, reducing interference from non-nitro impurities) and 254 nm (universal aromatic).
Expert Insight: The ortho-nitro group in 4H2NB may form an intramolecular hydrogen bond with the hydroxyl group. This often makes the 2'-isomer elute later than expected compared to the 4'-isomer on a C18 column due to "pseudo-masked" polarity.
Part 3: GC-MS Methodology (Structural Confirmation)
GC-MS is superior for identifying unknown impurities and confirming the molecular weight. However, the phenolic hydroxyl group can cause adsorption in the GC inlet (activity) and peak tailing.
Protocol: Silylation Derivatization (Mandatory for Accuracy)
Direct injection is possible but risky for quantification. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is the self-validating standard.
Step-by-Step Workflow:
-
Reagent: Mix 100 µL of sample (1 mg/mL in dry ACN) with 50 µL BSTFA + 1% TMCS .
-
Reaction: Incubate at 60°C for 30 minutes. This converts the -OH to -OTMS (Trimethylsilyl ether).
-
Validation Check: The peak for the underivatized parent mass (m/z 215) should disappear, replaced entirely by the TMS derivative (m/z 287).
-
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS).
-
Temperature Program: 80°C (1 min) → 20°C/min → 300°C (5 min).
-
MS Source: Electron Impact (EI) at 70 eV.
Why this matters: The TMS derivative is volatile and thermally stable, producing a sharp, symmetric peak. If you observe a peak at m/z 215 (parent) and m/z 287 (derivative), your derivatization was incomplete, and quantification is invalid.
Part 4: Comparative Performance Guide
The following table contrasts the performance of both methods specifically for 4H2NB analysis.
| Feature | HPLC-UV (Reverse Phase) | GC-MS (Derivatized) |
| Primary Utility | Quantification (Purity %) | Identification (Structure/MW) |
| Suitability for 4H2NB | High. No thermal stress; excellent for polar impurities. | Moderate. Requires derivatization to prevent tailing. |
| Impurity Coverage | Detects non-volatiles (e.g., dimers, salts). | Detects volatiles (e.g., solvents, phenol).[2] |
| Limit of Detection (LOD) | ~0.1 µg/mL (UV dependent). | ~0.01 µg/mL (SIM mode). |
| Linearity (R²) | > 0.999 (Robust). | > 0.99 (Dependent on derivatization completeness). |
| Blind Spot | Cannot identify unknown peaks without MS detector. | Cannot detect thermally labile or highly polar salts. |
Decision Workflow for Purity Assessment
Figure 2: Integrated workflow for validating 4H2NB purity combining HPLC quantification and GC-MS identification.
Part 5: Alternative Methods (The "Third Pillar")
While HPLC and GC-MS are standard, Quantitative NMR (qNMR) is the superior alternative when no certified reference standard exists.
-
Method: 1H-NMR with an internal standard (e.g., Maleic acid or TCNB).
-
Advantage: It measures molar purity directly, independent of extinction coefficients (UV) or ionization efficiency (MS).
-
Recommendation: Use qNMR to assign a purity value to your first batch, then use that batch as a standard for routine HPLC calibration.
References
-
Suzuki-Miyaura Coupling Mechanisms & Impurities
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
HPLC Method Development for Nitrophenols
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Derivatization for GC-MS (Silylation)
- Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.
-
Properties of Biphenyl Derivatives
- PubChem Database. 4'-Hydroxy-4-nitrobiphenyl (Isomer reference for properties).
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Hydroxy-2'-nitrobiphenyl
An In-Depth Guide to Personal Protective Equipment for Handling 4-Hydroxy-2'-nitrobiphenyl
The following protocols are designed to be a self-validating system of safety, grounded in established best practices and authoritative data. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to manage risk effectively.
Understanding the Hazard: The 'Why' Behind the Precautions
This compound is classified as a substance that causes significant skin and eye irritation.[1] However, a comprehensive safety assessment necessitates an evaluation of structurally similar compounds to anticipate potential unlisted hazards. The closely related compound, 4-nitrobiphenyl, is a well-documented hazardous substance that informs a conservative and proactive approach to safety.
Key Hazards of Related Nitrobiphenyls:
-
Carcinogenicity: 4-Nitrobiphenyl is considered a potential occupational carcinogen, with animal studies indicating the formation of bladder tumors.[2][3] The American Conference of Governmental Industrial Hygienists (ACGIH) recommends eliminating exposure to the fullest extent possible.[4]
-
Systemic Toxicity: Chronic or high-level exposure can impact the liver, kidneys, and nervous system.[4][5]
-
Dermal Absorption: The substance can be absorbed through the skin, making dermal contact a significant route of exposure.[4][6]
-
Inhalation Hazard: As a crystalline solid, it can form dust.[2][4] A harmful concentration of airborne particles can be reached quickly, especially if the powder is dispersed, posing an inhalation risk.[6]
-
Combustion Hazard: When heated to decomposition, it can produce toxic nitrogen oxide fumes.[3][4][6]
Given these potential risks, a robust personal protective equipment (PPE) plan is not merely a recommendation but a necessity.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary line of defense is the use of proper engineering controls.
All handling of this compound solid and its solutions must be performed inside a certified chemical fume hood. This control measure is critical for preventing the inhalation of airborne particles and vapors.[7][8] The fume hood contains the substance, protecting the user and the general laboratory environment from exposure.
The Core PPE Ensemble: A Multi-Layered Defense
The following PPE is mandatory when handling this compound. Each component serves a specific purpose, creating a comprehensive barrier against chemical exposure.
Hand Protection: Preventing Dermal Absorption
Because nitrobiphenyl compounds can be absorbed through the skin, glove selection and use are critical.[6]
-
Glove Type: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for splash protection.[9] Always consult the manufacturer's compatibility chart for specific breakthrough times.
-
Double Gloving: The practice of wearing two pairs of gloves is required.[10] This provides an additional layer of protection against tears and contamination during glove removal. The outer glove should be removed and disposed of immediately after the handling procedure is complete, while still inside the fume hood.
-
Glove Integrity: Change gloves every 30 minutes or immediately if they are contaminated or damaged.[10]
Body Protection: Shielding Against Contamination
-
Laboratory Gown: A disposable, long-sleeved gown that closes in the back is required.[10] It should have tight-fitting knit or elastic cuffs to prevent exposure at the wrist. This is superior to a standard front-buttoning lab coat, which can have gaps.
-
Full Coverage: Wear long pants and fully enclosed, closed-toe shoes to protect the legs and feet from potential spills.[7]
Eye and Face Protection: Guarding Against Splashes and Irritants
This compound is a known serious eye irritant.[1]
-
Primary Protection: Chemical splash goggles that form a seal around the eyes are mandatory.[9][11] Standard safety glasses with side shields do not provide adequate protection from significant chemical splashes or fine particulates.[7][11]
-
Enhanced Protection: When there is a higher risk of splashing (e.g., transferring large volumes of solutions), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[10][11]
Respiratory Protection: For Scenarios Outside of Primary Control
While all routine work should be conducted in a fume hood, respiratory protection is essential for specific high-risk scenarios.
-
Spill Cleanup: In the event of a spill outside of a fume hood, a NIOSH/MSHA-approved air-purifying respirator with a particulate filter (N95, R100, or P100) is necessary to prevent inhalation of the dispersed powder.[2][8]
-
Maintenance or Decontamination: For any activity where airborne concentrations may exceed exposure limits, a respirator is required.[4] A full-facepiece respirator offers the dual benefit of respiratory and eye protection.[2]
Operational Plans: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Contaminated PPE can become a source of exposure if not handled correctly.
PPE Donning & Doffing Workflow
Sources
- 1. This compound | C12H9NO3 | CID 15541112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Nitrobiphenyl [cdc.gov]
- 3. osha.gov [osha.gov]
- 4. nj.gov [nj.gov]
- 5. epa.gov [epa.gov]
- 6. ICSC 1395 - 4-NITROBIPHENYL [inchem.org]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. hsa.ie [hsa.ie]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
